3-Cyclohexyl-D-alanine hydrate
Beschreibung
BenchChem offers high-quality 3-Cyclohexyl-D-alanine hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclohexyl-D-alanine hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-cyclohexylpropanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.H2O/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H2/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJQIWAIDCEDEF-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@H](C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213178-94-0 | |
| Record name | Cyclohexanepropanoic acid, α-amino-, hydrate (1:?), (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213178-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide on the Hydrophobic Interactions of D-Cyclohexylalanine in Enzyme Active Sites
Abstract
In the landscape of rational drug design and enzyme mechanism elucidation, the nuanced roles of non-proteinogenic amino acids are of paramount importance. Among these, D-cyclohexylalanine (D-Cha) presents a compelling case study due to its unique structural and physicochemical properties. The bulky and hydrophobic cyclohexyl side chain of D-Cha offers a powerful tool for probing and modulating hydrophobic interactions within the constrained environment of an enzyme's active site.[1][2] This guide provides a comprehensive technical overview of the principles, methodologies, and applications related to the hydrophobic interactions of D-Cha in enzyme active sites. It is intended for researchers, scientists, and drug development professionals seeking to leverage this unique amino acid to enhance peptide stability, receptor binding affinity, and overall therapeutic efficacy. We will delve into the fundamental thermodynamics of hydrophobic interactions, explore the specific attributes of D-Cha, and detail the experimental and computational techniques used to characterize its engagement with enzyme active sites.
The Foundational Role of Hydrophobic Interactions in Enzymology
Hydrophobic interactions are a primary driving force in protein folding, stability, and molecular recognition.[3] These interactions arise from the tendency of nonpolar molecules or molecular moieties to aggregate in an aqueous environment, thereby minimizing their disruptive effect on the hydrogen-bonding network of water.[4] In the context of enzyme active sites, which are often characterized by hydrophobic pockets or clefts, these interactions are critical for:
-
Substrate Recognition and Binding: The initial, noncovalent association of a substrate or inhibitor with an enzyme is frequently mediated by the desolvation of hydrophobic surfaces on both the ligand and the enzyme.[5] This release of ordered water molecules into the bulk solvent results in a favorable increase in entropy, contributing significantly to the binding free energy.
-
Catalytic Efficiency: The hydrophobic environment of an active site can enhance reaction rates by several mechanisms. It can lower the effective dielectric constant, promoting electrostatic interactions, and can destabilize charged ground states relative to more charge-delocalized transition states. Furthermore, the exclusion of water can prevent competing hydrolysis reactions.[6]
-
Specificity: The precise shape and chemical nature of a hydrophobic pocket dictate which ligands can bind with high affinity.[7] This "lock-and-key" or "induced fit" model is fundamental to the specificity of enzyme action.[5]
The incorporation of non-standard amino acids with tailored hydrophobic properties, such as D-cyclohexylalanine, provides a strategic avenue for exploiting these principles in drug design and mechanistic studies.[1]
D-Cyclohexylalanine: A Profile
D-cyclohexylalanine is a non-proteinogenic amino acid distinguished by its cyclohexyl side chain, which replaces the phenyl group of phenylalanine.[8] This substitution imparts several key characteristics that are highly advantageous in the design of bioactive peptides and enzyme inhibitors.
Physicochemical Properties
| Property | Value/Description | Reference(s) |
| IUPAC Name | (2R)-2-amino-3-cyclohexylpropanoic acid | [8] |
| Molecular Formula | C9H17NO2 | [8] |
| Molecular Weight | 171.24 g/mol | [8] |
| Side Chain Nature | Bulky, non-aromatic, highly hydrophobic | [1] |
| Chirality | D-configuration | [1] |
The D-configuration of the alpha-carbon is particularly significant as it confers resistance to degradation by most endogenous proteases, which are stereospecific for L-amino acids.[1] This proteolytic stability is a critical factor in enhancing the in vivo half-life and oral bioavailability of peptide-based therapeutics.[1]
Advantages in Modulating Hydrophobic Interactions
The cyclohexyl group of D-Cha offers distinct advantages over the aromatic side chains of phenylalanine or tyrosine and the aliphatic side chains of leucine or isoleucine:
-
Increased Hydrophobicity and Bulk: The saturated cyclohexyl ring is more hydrophobic and sterically demanding than a phenyl ring. This allows it to engage more extensively with and fill larger hydrophobic pockets in an enzyme's active site.[1][2]
-
Conformational Rigidity: The chair and boat conformations of the cyclohexyl ring introduce a degree of conformational constraint that can be beneficial for pre-organizing a peptide backbone into a bioactive conformation, thereby reducing the entropic penalty of binding.
-
Absence of π-π Interactions: Unlike aromatic residues, the cyclohexyl group does not participate in π-π stacking or cation-π interactions. This allows for the specific dissection of hydrophobic contributions from other types of interactions.
Characterizing D-Cha Interactions in Enzyme Active Sites: A Methodological Approach
A multi-faceted approach combining biophysical, biochemical, and computational methods is essential for a thorough understanding of how D-Cha interacts with an enzyme active site.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the direct measurement of the thermodynamics of binding interactions in solution.[9] It provides a complete thermodynamic profile of the binding event, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.
Experimental Protocol: ITC Analysis of Enzyme-Inhibitor Binding
-
Sample Preparation:
-
Express and purify the target enzyme to >95% homogeneity.
-
Synthesize or procure the D-Cha-containing peptide inhibitor.
-
Accurately determine the concentrations of both the enzyme and the inhibitor.
-
Thoroughly dialyze both the enzyme and the inhibitor against the same buffer to minimize heats of dilution.[10]
-
-
ITC Instrument Setup:
-
Titration:
-
Perform a series of small, sequential injections of the inhibitor into the enzyme solution.
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine Ka, ΔH, and n.
-
The thermodynamic signature obtained from ITC can reveal the nature of the driving forces for binding. A large negative ΔH suggests favorable enthalpic contributions from hydrogen bonding and van der Waals interactions, while a positive ΔS indicates a dominant role for the hydrophobic effect.
X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional structural information about the enzyme-inhibitor complex, offering a direct visualization of the interactions between D-Cha and the active site residues.[12][13]
Experimental Workflow: X-ray Crystallography of an Enzyme-D-Cha Inhibitor Complex
Caption: Workflow for determining the crystal structure of an enzyme-inhibitor complex.
The resulting electron density map will clearly show the orientation of the D-Cha side chain within the hydrophobic pocket and its specific contacts with neighboring amino acid residues. This structural data is invaluable for structure-activity relationship (SAR) studies and for guiding further inhibitor design.
Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful technique for probing the contribution of individual active site residues to the binding of a D-Cha-containing inhibitor.[14] By systematically replacing hydrophobic residues in the active site with smaller (e.g., alanine) or more polar amino acids, one can quantify the impact of specific interactions on binding affinity.
Experimental Protocol: Alanine Scanning Mutagenesis
-
Mutant Design: Identify putative hydrophobic contact residues from a crystal structure or a homology model.
-
Mutagenesis: Use a commercial site-directed mutagenesis kit to introduce the desired alanine mutations into the gene encoding the enzyme.
-
Protein Expression and Purification: Express and purify the mutant enzymes.
-
Functional Analysis:
-
Perform enzyme kinetic assays to determine the catalytic efficiency (kcat/Km) of the mutants.
-
Use ITC to measure the binding affinity of the D-Cha inhibitor for each mutant enzyme.
-
-
Data Interpretation: A significant decrease in binding affinity upon mutation of a specific residue indicates its importance in the hydrophobic interaction with the D-Cha side chain.
Computational Modeling
Molecular dynamics (MD) simulations and docking studies provide a dynamic and energetic perspective on the binding of D-Cha within an active site.[15] These computational approaches can:
-
Predict the preferred binding pose of a D-Cha-containing inhibitor.
-
Analyze the conformational changes in both the enzyme and the inhibitor upon binding.
-
Calculate the free energy of binding and decompose it into contributions from different types of interactions.
-
Simulate the effects of site-directed mutations on inhibitor binding.[16]
Applications in Drug Development
The strategic incorporation of D-cyclohexylalanine has proven to be a successful strategy in the development of potent and selective enzyme inhibitors and receptor antagonists.[1][17]
Case Study: Serine Protease Inhibitors
Many serine proteases, such as thrombin and chymotrypsin, have well-defined hydrophobic pockets (e.g., the S1 pocket) that accommodate the side chain of the substrate residue at the cleavage site.[7] Designing peptide inhibitors where D-Cha is positioned to occupy this pocket can lead to high-affinity binding. The bulky cyclohexyl group can effectively fill the pocket, maximizing van der Waals contacts and displacing water molecules, while the D-configuration provides proteolytic resistance.[2]
Enhancing Bioavailability
The increased lipophilicity imparted by the D-Cha side chain can improve the pharmacokinetic properties of a peptide drug, such as its absorption and distribution.[8] By masking polar peptide bonds and increasing the overall hydrophobicity, D-Cha can enhance the ability of a peptide to cross biological membranes.
Future Perspectives
The study of hydrophobic interactions involving D-cyclohexylalanine continues to be a fertile area of research. Future directions include:
-
Design of Novel Enzyme Inhibitors: The principles outlined in this guide can be applied to the design of inhibitors for a wide range of enzyme targets implicated in disease.
-
Protein Engineering: D-Cha can be incorporated into proteins to enhance their stability or to create novel binding sites.
-
Advanced Computational Methods: The continued development of more accurate force fields and enhanced sampling techniques in MD simulations will provide deeper insights into the dynamics and thermodynamics of D-Cha interactions.[15]
By integrating the experimental and computational approaches described herein, researchers can fully harness the potential of D-cyclohexylalanine as a powerful tool for modulating enzyme function and for the development of next-generation therapeutics.
References
-
Hydrophobic Interactions. (2023, January 29). Chemistry LibreTexts. [Link]
-
Hydrophobicity-Based Force Field In Enzymes. (2024, February 7). ACS Omega. [Link]
-
Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. (2023, December 19). Journal of Medicinal Chemistry. [Link]
-
Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PMC. (2023, December 19). PubMed Central. [Link]
-
Molecular Structure of Hydrophobins Studied with Site-Directed Mutagenesis and Vibrational Sum-Frequency Generation Spectroscopy - PubMed Central. PubMed Central. [Link]
-
Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. [Link]
-
Chemical synthesis and X-ray structure of a heterochiral {D-protein antagonist plus vascular endothelial growth factor} protein complex by racemic crystallography. NIH. [Link]
-
The Central Role of Enzymes as Biological Catalysts. The Cell - NCBI Bookshelf. [Link]
-
Fmoc-D-cyclohexylalanine | C24H27NO4. PubChem - NIH. [Link]
-
Perspectives on Computational Enzyme Modeling: From Mechanisms to Design and Drug Development - PMC. NIH. [Link]
-
The Behavior of the Hydrophobic Effect under Pressure and Protein Denaturation. NIH. [Link]
-
The Role of Active Site Hydrophobic Interactions in Facilitating Catalysis in Human Terminal Deoxynucleotidyl Transferase. PubMed. [Link]
-
Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]
-
Computational design of highly active de novo enzymes. bioRxiv. [Link]
-
X-ray Protein Crystallography. Physics LibreTexts. [Link]
-
Site-directed mutagenesis to study hydrophobic binding site? ResearchGate. [Link]
-
Chapter 7: Catalytic Mechanisms of Enzymes. Chemistry - Western Oregon University. [Link]
-
Discovery of a fragment hit compound targeting D-Ala:D-Ala ligase of bacterial peptidoglycan biosynthesis. Taylor & Francis Online. [Link]
-
Exploring the challenges of computational enzyme design by rebuilding the active site of a dehalogenase - PMC. NIH. [Link]
-
What Are The Thermodynamics Of Hydrophobic Interactions? YouTube. [Link]
-
Isothermal Titration Calorimetry of Protein-Protein Interactions. Yale University. [Link]
-
Effects of Site-Directed Mutations on the Communicability between Local Segments and Binding Pocket Distortion of Engineered GH11 Xylanases Visualized through Network Topology Analysis. MDPI. [Link]
-
Protein Crystallization for X-ray Crystallography. YouTube. [Link]
-
D-Cyclohexylalanine-D-glutamateglycine | C16H27N3O6. PubChem. [Link]
-
The hydrophobic effect in reaction mechanism studies and in catalysis by artificial enzymes. ResearchGate. [Link]
-
Thermodynamics of Hydrophobic Amino Acids in Solution: A Combined Experimental–Computational Study. ACS Publications. [Link]
-
Amino acid interactions that facilitate enzyme catalysis. AIP Publishing. [Link]
-
Computational Enzyme Design. Baker Lab. [Link]
-
Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]
-
X-ray Crystallography: Basic principles. PROTEIN STRUCTURal Biology. [Link]
-
Computational site-directed mutagenesis studies of the role of the hydrophobic triad on substrate binding in cholesterol oxidase. PubMed. [Link]
-
Protein crystallization: Eluding the bottleneck of X-ray crystallography - PMC. NIH. [Link]
-
How to choose the concentration of protein and ligand for ITC experiment? ResearchGate. [Link]
-
Directed mutational scanning reveals a balance between acidic and hydrophobic residues in strong human activation domains. Digital Commons@Becker. [Link]
-
b: mechanisms of enzyme catalysis. csbsju. [Link]
-
The hydrophobic effect characterises the thermodynamic signature of amyloid fibril growth - PMC. NIH. [Link]
-
The Role of Active Site Hydrophobic Interactions in Facilitating Catalysis in Human Terminal Deoxynucleotidyl Transferase. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Behavior of the Hydrophobic Effect under Pressure and Protein Denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Central Role of Enzymes as Biological Catalysts - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chapter 7: Catalytic Mechanisms of Enzymes - Chemistry [wou.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. phys.libretexts.org [phys.libretexts.org]
- 13. Protein X-ray Crystallography [proteinstructures.com]
- 14. researchgate.net [researchgate.net]
- 15. Perspectives on Computational Enzyme Modeling: From Mechanisms to Design and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational site-directed mutagenesis studies of the role of the hydrophobic triad on substrate binding in cholesterol oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemimpex.com [chemimpex.com]
A Technical Guide to Enhancing Peptide Metabolic Stability Through D-Isomer Configuration
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peptide therapeutics offer a compelling combination of high specificity, potency, and a favorable safety profile, positioning them as a vital class of drugs. However, their clinical utility is often hampered by poor metabolic stability, primarily due to rapid degradation by endogenous proteases. This technical guide provides an in-depth exploration of a cornerstone strategy to overcome this limitation: the substitution of naturally occurring L-amino acids with their D-isomer counterparts. We will dissect the fundamental mechanism of stereospecific enzymatic recognition, detail field-proven experimental protocols for quantifying stability, and present a framework for the rational design of metabolically robust peptide drug candidates.
The Challenge of Peptide Therapeutics: The Metabolic Hurdle
Peptides are naturally occurring biological molecules that play crucial roles as hormones, neurotransmitters, and signaling molecules. Their therapeutic potential is vast, yet their journey from a promising lead to a clinical candidate is fraught with challenges, the most significant of which is their susceptibility to enzymatic degradation.[1]
-
The Proteolytic Barrier: The human body is replete with a vast arsenal of proteases and peptidases, particularly in the plasma, liver, and digestive system.[2] These enzymes are designed to rapidly break down proteins and peptides into their constituent amino acids for recycling.[1] This efficient system, while essential for normal physiology, poses a major obstacle for peptide drugs, leading to a short in-vivo half-life and reduced bioavailability.[3]
-
Consequences of Instability: Rapid degradation significantly curtails a peptide's ability to reach its target tissue in sufficient concentrations.[1] This necessitates larger or more frequent doses, increasing the cost of treatment and the potential for side effects. For peptide-based diagnostics, such as PET radiopharmaceuticals, metabolic instability can lead to high background signals and reduced imaging sensitivity.[1]
The Stereochemical Shield: Mechanism of D-Isomer Protection
The primary reason D-amino acid substitution is so effective lies in the fundamental principles of enzyme-substrate interaction.
The Principle of Enzymatic Stereospecificity
Virtually all proteases in higher organisms are chiral and have evolved to recognize and cleave peptide bonds flanked by L-amino acids, the exclusive building blocks of natural protein synthesis.[4][5][6] This specificity is governed by the three-dimensional geometry of the enzyme's active site, which forms a precise complementary surface to the L-configured substrate. Any deviation from this specific "lock-and-key" fit dramatically reduces or completely abrogates enzymatic activity.
How D-Amino Acid Incorporation Disrupts Recognition
Substituting an L-amino acid with its D-isomer introduces a profound change in the local stereochemistry of the peptide backbone. While chemically identical in composition, the D-amino acid is a non-superimposable mirror image of the L-form.[7][8] This inversion alters the spatial orientation of the amino acid side chain relative to the peptide backbone.
When a protease encounters a peptide containing a D-amino acid at or near its recognition motif, the enzyme's active site is unable to achieve the necessary conformation for binding and subsequent catalysis. This steric hindrance acts as a "stereochemical shield," rendering the adjacent peptide bonds resistant to cleavage.[6][9] The result is a significant increase in the peptide's resistance to proteolysis and, consequently, an extended plasma half-life.[6][10][11][12]
Caption: Steric hindrance prevents protease binding to D-isomer peptides.
Experimental Validation: Quantifying Metabolic Stability
To evaluate the efficacy of D-isomer substitution, it is essential to perform robust in vitro stability assays. The primary goal of these experiments is to quantify the rate at which the parent peptide disappears over time in a biologically relevant matrix.
Protocol 1: In Vitro Plasma Stability Assay
This assay is a cornerstone for early-stage drug development, simulating the enzymatic environment the peptide will encounter in the bloodstream.
Objective: To determine the half-life (t½) of a peptide in plasma.
Materials:
-
Test Peptide and D-isomer analog (stock solution in DMSO, e.g., 1 mM)
-
Pooled human plasma (or species of interest, e.g., rat, mouse), anticoagulated with K2-EDTA or sodium heparin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Quenching Solution: Acetonitrile (ACN) containing an internal standard (a stable, non-related peptide or small molecule)
-
Microcentrifuge tubes or 96-well plates
-
LC-MS/MS system for analysis
Step-by-Step Methodology:
-
Pre-warm Plasma: Thaw frozen plasma at 37°C and pre-warm to the same temperature for at least 15 minutes before starting the reaction.
-
Initiate Reaction: In a microcentrifuge tube, add the test peptide stock solution to the pre-warmed plasma to achieve a final concentration of 1-5 µM.[13] Ensure the final DMSO concentration is low (<1%) to avoid impacting enzyme activity.[14] Vortex gently to mix.
-
Time Course Sampling: Incubate the mixture at 37°C.[15] At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.[13]
-
Quench Reaction: Immediately add the aliquot to a tube containing at least 3 volumes of ice-cold Quenching Solution (Acetonitrile with internal standard).[13][16] This step simultaneously stops all enzymatic activity by precipitating plasma proteins and prepares the sample for analysis.
-
Protein Precipitation: Vortex the quenched sample vigorously for 1 minute, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[17]
-
Sample Analysis: Carefully transfer the supernatant to an autosampler vial or well plate for LC-MS/MS analysis. The LC-MS/MS method should be optimized to separate the parent peptide from any potential metabolites and the internal standard.[18]
-
Control Samples:
-
T=0 Control: The 0-minute time point represents the initial concentration of the peptide.
-
Negative Control: Incubate the peptide in heat-inactivated plasma (heated at 56-60°C for 30-60 minutes) to differentiate enzymatic degradation from potential chemical instability.
-
Caption: Workflow for a typical in vitro plasma stability assay.
Protocol 2: Liver Microsomal Stability Assay
This assay assesses the peptide's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are highly concentrated in the liver and are a major source of drug metabolism.[16][19]
Objective: To determine the intrinsic clearance of a peptide by liver microsomal enzymes.
Materials:
-
Pooled liver microsomes (human or other species)
-
NADPH regenerating system (Cofactor required for CYP activity)[17]
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Other materials are as described in the plasma stability assay.
Step-by-Step Methodology:
-
Prepare Reaction Mixture: In a tube, prepare a mixture of liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test peptide in phosphate buffer.[16][19] Pre-incubate this mixture at 37°C for 5-10 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[16][17]
-
Time Course and Quenching: Follow the same time course sampling and quenching procedure (steps 3-5) as described in the plasma stability assay.
-
Sample Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent peptide.[16]
-
Control Samples:
-
Minus Cofactor Control: Run a parallel incubation without the NADPH regenerating system.[16] Degradation observed in this control is not CYP-mediated.
-
Positive Controls: Include compounds with known low and high clearance rates (e.g., Diazepam and Verapamil, respectively) to validate the assay performance.[19]
-
Data Interpretation and Application
Quantifying Stability: Half-Life (t½) Calculation
The primary output of these stability assays is the peptide's half-life. This is calculated from the rate of disappearance of the parent peptide over time.
-
Plot Data: Plot the natural logarithm (ln) of the percentage of parent peptide remaining versus time.
-
Determine Slope: The data points should form a linear relationship. The slope of this line represents the elimination rate constant (k).
-
Calculate Half-Life: The half-life is calculated using the formula: t½ = 0.693 / k [15]
A longer half-life indicates greater metabolic stability.
Comparative Analysis
The true power of this strategy is revealed through direct comparison. By assaying the parent L-peptide alongside one or more D-isomer-substituted analogs, a clear structure-stability relationship can be established.
Table 1: Example Stability Data for Peptide-X and its D-Isomer Analog
| Compound | Substitution | Plasma Half-Life (t½, minutes) | Microsomal Half-Life (t½, minutes) |
| Peptide-X (Parent) | All L-amino acids | 12 | 25 |
| Peptide-X-D-Ala2 | L-Ala at position 2 -> D-Ala | > 240 | > 240 |
| Peptide-X-D-Phe5 | L-Phe at position 5 -> D-Phe | 95 | 150 |
This data clearly demonstrates that substituting the L-alanine at position 2 with a D-alanine provides a dramatic improvement in stability in both plasma and liver microsomes.
Strategic Considerations and Broader Implications
While D-amino acid substitution is a powerful tool, its application requires careful consideration:
-
Position of Substitution: The placement of the D-isomer is critical. It is most effective at or near known protease cleavage sites.[10] However, substitutions within a critical binding motif can disrupt the peptide's interaction with its therapeutic target, leading to a loss of biological activity.[10][11] Therefore, a balance must be struck between enhancing stability and preserving potency.
-
Impact on Bioactivity: It is imperative to test the biological activity of any modified peptide. Simply replacing L- for D-amino acids can alter the peptide's surface topology, potentially abolishing its function.[9] The goal is to find a "sweet spot" where stability is increased without significantly compromising efficacy.
-
Immunogenicity: Because peptides composed entirely of D-amino acids are not processed and presented by the body's antigen-presenting cells in the same way as L-peptides, they are reported to have low immunogenicity.[9]
Conclusion
The incorporation of D-amino acids is a robust, validated, and highly effective strategy for overcoming the primary hurdle in peptide drug development: metabolic instability. By providing a stereochemical shield against proteolytic degradation, this approach can dramatically extend a peptide's in-vivo half-life. A thorough understanding of the underlying enzymatic principles, coupled with rigorous experimental validation using the protocols outlined in this guide, enables drug development professionals to rationally design and select peptide candidates with significantly improved pharmacokinetic profiles, paving the way for the next generation of safe and effective peptide therapeutics.
References
-
Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology. Available at: [Link]
-
ResearchGate. (n.d.). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide | Request PDF. Available at: [Link]
-
Lien, K., & Lajoie, G. A. (2023). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. ACS Macro Letters. Available at: [Link]
-
Zheng, Y., & Li, M. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. Available at: [Link]
-
ResearchGate. (2013). Why does the body prefer L-amino acids (to D-amino acids) and D-glucose ( to L-glucose). Any literature that provides the answer ?. Available at: [Link]
-
bioRxiv. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. Available at: [Link]
-
Veeprho. (2020). Peptides and Probable Degradation Pathways. Available at: [Link]
-
Al-Sbiei, A., & Al-Ayed, A. S. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules. Available at: [Link]
-
ACS Publications. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Available at: [Link]
-
Beinfeld, M. C., & O'Dell, J. R. (1991). Degradation of peptide drugs by immobilized digestive proteases. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Gelain, A., & D'Amato, I. (2018). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Available at: [Link]
-
Li, X., Li, X., & Ma, C. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochimica et Biophysica Sinica. Available at: [Link]
-
BioPharmaSpec. (n.d.). L/D-Amino Acids: Differences and Importance. Available at: [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]
-
ResearchGate. (n.d.). The use of D-amino acids in peptide design. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Available at: [Link]
-
MDPI. (2025). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Available at: [Link]
-
StudySmarter. (2023). L vs D Amino Acids: Differences & Roles. Available at: [Link]
-
ResearchGate. (n.d.). Chemical degradation mechanism of peptide therapeutics. Available at: [Link]
-
Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Available at: [Link]
-
Evotec. (n.d.). Microsomal Stability. Available at: [Link]
-
ACS Publications. (2023). Systematic d-Amino Acid Substitutions to Control Peptide and Hydrogel Degradation in Cellular Microenvironments. Available at: [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available at: [Link]
-
AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. Available at: [Link]
-
PNAS. (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. Available at: [Link]
-
Creative Bioarray. (n.d.). Plasma Stability Assay. Available at: [Link]
-
Evotec. (n.d.). Plasma Stability. Available at: [Link]
-
ResearchGate. (n.d.). Strategies to Optimize Peptide Stability and Prolong Half-Life | Request PDF. Available at: [Link]
-
Merck Millipore. (n.d.). Metabolic Stability Assays. Available at: [Link]
-
ConnectSci. (2025). Liver microsome stability of N-methylated cyclic hexapeptides is decreased by the presence of cis-amide bonds. Available at: [Link]
-
National Center for Biotechnology Information. (2018). In silico approaches for predicting the half-life of natural and modified peptides in blood. Available at: [Link]
Sources
- 1. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of peptide drugs by immobilized digestive proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. pnas.org [pnas.org]
- 10. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides | bioRxiv [biorxiv.org]
- 13. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 19. merckmillipore.com [merckmillipore.com]
Technical Deep Dive: 3-Cyclohexyl-D-alanine in Thrombin Inhibitor Research
[1][2]
Executive Summary
3-Cyclohexyl-D-alanine (D-Cha) represents a critical structural motif in the design of direct thrombin inhibitors (DTIs).[1][2] Unlike its aromatic counterpart D-Phenylalanine (D-Phe), D-Cha possesses a saturated, non-planar cyclohexyl ring that offers superior steric complementarity to the hydrophobic S3/S4 pocket of thrombin.[1][2] This guide analyzes the structural mechanics, synthesis, and bioassay validation of D-Cha-containing peptidomimetics, contrasting them with D-Phe and D-Cyclohexylglycine (D-Chg) analogs like melagatran.[1][2]
Part 1: Structural Biology & Mechanism of Action
The Hydrophobic S3/S4 Pocket
Thrombin's active site is characterized by a deep, negatively charged S1 pocket (Asp189) that confers specificity for basic residues (Arg/Lys), and a proximal S2 pocket (Pro-binding loop). However, the S3/S4 region (often referred to as the "aryl binding site") is a large, hydrophobic cavity lined by Leu99, Ile174, and Trp215 .
D-Cha vs. D-Phe: The "Shape Match" Hypothesis
While D-Phe has historically been the standard P3 residue (e.g., in PPACK), its planar phenyl ring does not fully occupy the volume of the S3/S4 pocket.[2]
-
D-Phe (Planar): Forms
-stacking interactions but leaves void space, allowing water molecules to remain in the hydrophobic pocket (entropic penalty).[1][2] -
D-Cha (Chair Conformation): The cyclohexyl ring adopts a chair conformation, which is non-planar and bulkier.[2] This allows it to:
-
Displace high-energy water molecules from the hydrophobic cleft (Entropy gain).
-
Maximize van der Waals contacts with the aliphatic side chains of Ile174 and Leu99.[3]
-
Key Insight: Substitution of D-Phe with D-Cha at the P3 position typically results in a 10- to 100-fold improvement in affinity (
Visualization: Thrombin-Ligand Interaction Network
The following diagram illustrates the binding topology of a generic D-Cha-Pro-Arg inhibitor within the thrombin active site.
Caption: Interaction map of D-Cha-Pro-Arg mimetic. D-Cha maximizes VdW contact in the S3 hydrophobic box.[2]
Part 2: Case Study – Inogatran vs. Melagatran
To understand the utility of D-Cha, we must distinguish it from its structural neighbor, D-Cyclohexylglycine (D-Chg).[1][2]
| Feature | Inogatran | Melagatran |
| Core Structure | Gly-D-Cha -Pip-Agm | Gly-D-Chg -Aze-PABA |
| P3 Residue | D-Cha (3-Cyclohexyl-D-alanine) | D-Chg (D-Cyclohexylglycine) |
| P2 Residue | Pipecolic Acid (Pip) | Azetidine (Aze) |
| Structural Difference | D-Cha has a | D-Chg ring is directly attached to |
| Binding Mode | D-Cha projects the ring deeper into the S3 pocket. | D-Chg is more compact; fits smaller S3 sub-sites.[1][2] |
| Selectivity | High for Thrombin vs. Trypsin.[1] | High for Thrombin.[1] |
Technical Note: The extra methylene group in D-Cha (compared to D-Chg) provides rotational freedom (
Part 3: Experimental Protocols
Protocol A: Solid-Phase Synthesis of D-Cha Peptides
Incorporating D-Cha requires attention to steric hindrance during coupling.[1][2]
Reagents:
-
Resin: 2-Chlorotrityl chloride resin (for protected fragments) or Rink Amide (for amides).[1][2]
-
Coupling Agents: HATU / HOAt (preferred over HBTU for sterically demanding residues).[1]
Workflow:
-
Resin Loading: Swell resin in DCM.[1] Load first residue (e.g., Fmoc-Arg(Pbf)-OH) with DIPEA.[1][2]
-
Deprotection: 20% Piperidine in DMF (
min). Wash with DMF ( ).[1] -
Coupling (P2): Couple Fmoc-Pro-OH or Fmoc-Pip-OH using HATU (4 eq), HOAt (4 eq), DIPEA (8 eq) for 45 min.
-
Coupling (P3 - D-Cha):
-
Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Purification: RP-HPLC (C18 column). D-Cha peptides are significantly more hydrophobic; expect retention time shift relative to D-Phe analogs.[1][2]
Protocol B: Determination using Chromogenic Substrate S-2238
This assay measures the inhibition of thrombin's amidolytic activity.[1]
Materials:
-
Enzyme: Human
-Thrombin (0.1 NIH U/mL final).[1][2] -
Substrate: S-2238 (H-D-Phe-Pip-Arg-pNA).[1][2]
.[1] -
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.8.
Step-by-Step:
-
Preparation: Prepare serial dilutions of the D-Cha inhibitor (e.g., 0.1 nM to 1000 nM) in Buffer.[1]
-
Incubation: Mix
Thrombin solution + Inhibitor solution.[1] Incubate at for 10 min to reach equilibrium. -
Reaction Start: Add
S-2238 substrate (at , approx.[1][2] ).[1] -
Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 min.
-
Analysis:
Part 4: Comparative Data Summary
The table below synthesizes literature data comparing P3 substitutions in the X-Pro-Arg scaffold.
| Inhibitor Scaffold | P3 Residue | P2 Residue | P1 Residue | Relative Potency | |
| Reference (PPACK) | D-Phe | Pro | Arg | ~10 nM | 1x |
| D-Cha Analog | D-Cha | Pro | Arg | 0.2 – 1.0 nM | 10x – 50x |
| Melagatran | D-Chg | Aze | Benzamidine | 2.0 nM | 5x |
| Inogatran | D-Cha | Pip | Agmatine | 15 nM | ~0.7x |
Note: Inogatran's lower affinity compared to the pure D-Cha-Pro-Arg sequence is due to the P1 Agmatine substitution (which is less optimal than Arg), but it gains oral bioavailability.[2]
References
-
Stürzebecher, J., et al. (1997). Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine. Journal of Medicinal Chemistry. Link
-
Teger-Nilsson, A. C., et al. (1997).[1][2] In vitro effects of inogatran, a selective low molecular weight thrombin inhibitor. Thrombosis Research. Link
-
Gustafsson, D., et al. (2004). The discovery and development of melagatran and ximelagatran. Nature Reviews Drug Discovery. Link
-
Diapharma. (n.d.).[1] Chromogenic Substrate S-2238 Data Sheet. Link
-
Steinmetzer, T., et al. (1999). New Thrombin Inhibitors Based on D-Cha-Pro-Derivatives. Journal of Enzyme Inhibition. Link[1]
Methodological & Application
Protocol for High-Purity Fmoc-Protection of 3-Cyclohexyl-D-alanine Hydrate
Strategic Planning & Scientific Rationale
The Target Molecule: 3-Cyclohexyl-D-alanine (D-Cha)
3-Cyclohexyl-D-alanine (D-Cha) is a critical non-canonical amino acid used in peptide engineering to enhance lipophilicity and metabolic stability. Unlike standard alanine, the bulky cyclohexyl side chain introduces significant hydrophobicity. This physical property dictates the solvent strategy: a robust organic co-solvent system is required to maintain solubility of the Fmoc-protected intermediate, preventing premature precipitation and incomplete reaction.
Reaction Strategy: Fmoc-OSu vs. Fmoc-Cl
For this protocol, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is strictly recommended over Fmoc-Cl.
-
Causality: Fmoc-Cl is highly reactive and prone to generating "Fmoc-dipeptides" (Fmoc-D-Cha-D-Cha-OH) via the formation of mixed anhydrides.
-
Benefit: Fmoc-OSu is less aggressive, minimizing oligomerization and racemization risks, ensuring high enantiomeric purity (>99% ee) essential for pharmaceutical applications.
The Hydrate Factor
The starting material is specified as a hydrate (typically monohydrate, MW ~189.25 g/mol vs. 171.24 g/mol anhydrous).
-
Critical Adjustment: Stoichiometry calculations must account for water content. Failure to correct for the hydrate will result in an excess of Fmoc-OSu, leading to difficult-to-remove byproducts (Fmoc-β-alanine or Fmoc-succinimide contaminants).
Materials & Stoichiometry
Reaction Scale: 10 mmol (Example Basis)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| H-D-Cha-OH[1] · H₂O | ~189.25* | 1.0 | 1.89 g | Starting Material |
| Fmoc-OSu | 337.33 | 1.1 | 3.71 g | Protecting Group Source |
| NaHCO₃ | 84.01 | 2.5 | 2.10 g | Base (pH maintenance) |
| Water (Deionized) | 18.02 | N/A | 25 mL | Solvent A (Polar) |
| 1,4-Dioxane | 88.11 | N/A | 25 mL | Solvent B (Solubilizer) |
| Ethyl Acetate | 88.11 | N/A | ~150 mL | Extraction Solvent |
| HCl (1N) | 36.46 | Excess | ~30 mL | Acidification (pH < 2) |
*Note: Verify water content on the specific Certificate of Analysis (CoA). If unspecified, assume monohydrate.
Detailed Experimental Protocol
Phase 1: Solubilization & Setup
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve NaHCO₃ (2.10 g) in Water (25 mL) .
-
Addition of Amino Acid: Add H-D-Cha-OH · H₂O (1.89 g) to the aqueous base. Stir until the solution is clear.
-
Insight: The zwitterionic amino acid converts to its anionic form (
), which is the active nucleophile.
-
-
Co-Solvent Addition: Add 1,4-Dioxane (25 mL) .
-
Why Dioxane? Acetone can also be used, but Dioxane typically offers better solubility for the hydrophobic cyclohexyl side chain of the product.
-
Phase 2: The Protection Reaction
-
Reagent Addition: Add Fmoc-OSu (3.71 g) slowly to the stirring mixture at Room Temperature (RT).
-
Technique: Do not dump it all at once if scaling up (>50g); add in portions to prevent localized pH drops.
-
-
Reaction Monitoring: Stir vigorously at RT for 4–16 hours .
Phase 3: Workup & Isolation
-
First Wash (Impurity Removal):
-
Dilute the reaction mixture with Water (20 mL).
-
Wash with Diethyl Ether or Ethyl Acetate (2 x 30 mL).
-
Critical Step:Discard the organic layer. This removes unreacted Fmoc-OSu and fulvene byproducts. The product is currently in the aqueous layer as a salt.
-
-
Acidification (Precipitation):
-
Cool the aqueous phase to 0–5°C (ice bath).
-
Slowly add 1N HCl while stirring until pH reaches 1–2 .
-
Observation: The solution will become cloudy as the hydrophobic Fmoc-D-Cha-OH precipitates.
-
-
Extraction:
-
Extract the milky aqueous mixture with Ethyl Acetate (3 x 40 mL).
-
Combine the organic layers.
-
-
Drying:
-
Wash the combined organic layer with Brine (1 x 30 mL).
-
Dry over anhydrous Na₂SO₄ or MgSO₄ .
-
Filter and evaporate the solvent under reduced pressure (Rotavap) to yield a white foam/solid.
-
Phase 4: Crystallization (Purification)
-
Recrystallization:
-
Dissolve the crude foam in a minimum amount of hot Ethyl Acetate .
-
Add Hexane (or Petroleum Ether) dropwise until turbidity persists.
-
Allow to cool to RT, then refrigerate (4°C) overnight.
-
-
Final Isolation: Filter the white crystals, wash with cold Hexane, and dry in a vacuum desiccator over P₂O₅.
Quality Control Specifications
| Test | Method | Acceptance Criteria |
| Identity | ¹H-NMR (DMSO-d₆) | Characteristic Fmoc signals (7.3–7.9 ppm) and Cyclohexyl protons (0.8–1.7 ppm). |
| Purity | HPLC (C18 Column) | > 98.0% Area |
| Chiral Purity | Chiral HPLC (e.g., Chiralpak IA) | < 0.5% L-Isomer (Enantiomeric Excess > 99%) |
| Water Content | Karl Fischer | < 1.0% (Ensure hydrate is removed if anhydrous form is desired) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| "Oiling Out" during acidification | Product is too hydrophobic. | Extract immediately with EtOAc rather than waiting for a solid precipitate. |
| Low Yield | pH was too low during reaction. | Ensure pH stays >8 during Fmoc-OSu addition. |
| Dipeptide Impurity | Reaction too concentrated or wrong reagent. | Switch from Fmoc-Cl to Fmoc-OSu (as per this protocol) and dilute reaction volume. |
| Racemization | Base too strong or temp too high. | Use NaHCO₃ (weak base) strictly at RT or 0°C. Avoid NaOH. |
Visual Workflow (DOT Diagram)
Figure 1: Step-by-step workflow for the Fmoc-protection of 3-Cyclohexyl-D-alanine hydrate.
References
-
National Institutes of Health (NIH) - PubChem. (2025). Fmoc-D-cyclohexylalanine Compound Summary. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Mechanism and Protocol. Retrieved from [Link]
Sources
Coupling reagents for sterically hindered amino acids like D-Cha
Application Note: Advanced Coupling Strategies for Sterically Hindered Amino Acids (D-Cyclohexylalanine)
Abstract The incorporation of sterically hindered non-canonical amino acids, such as D-Cyclohexylalanine (D-Cha), into peptide sequences presents significant synthetic challenges. The bulky cyclohexyl side chain imposes steric clashes that retard nucleophilic attack, leading to incomplete coupling, deletion sequences, and increased susceptibility to racemization. This guide provides a scientifically grounded protocol for selecting and utilizing high-efficiency coupling reagents (HATU, COMU, PyAOP) to overcome these barriers. We detail the mechanistic rationale for reagent selection, optimized solvent systems, and self-validating quality control steps to ensure high-purity synthesis.
Introduction: The Steric Challenge of D-Cha
D-Cyclohexylalanine (D-Cha) is a lipophilic, non-proteinogenic amino acid often used to increase the metabolic stability and receptor selectivity of peptide therapeutics. However, its structural bulk—specifically the
-
Kinetic Retardation: The bulky side chain hinders the approach of the incoming amine to the activated ester, reducing the reaction rate constant (
) by orders of magnitude compared to Alanine or Glycine. -
Racemization Risk: Prolonged activation times required for hindered couplings increase the window for base-catalyzed proton abstraction at the
-carbon, leading to D/L scrambling (epimerization). -
Aggregation: The high lipophilicity of D-Cha promotes inter-chain hydrophobic aggregation on the solid support, further reducing effective concentration and coupling efficiency.
Reagent Selection Framework: Mechanism & Causality
Standard carbodiimide chemistries (DIC/HOBt) are often insufficient for D-Cha couplings, resulting in low conversion. The choice of reagent must balance reactivity (leaving group pKa) with stability and racemization suppression .
A. The Gold Standard: HATU
-
Mechanism: Generates an OAt-active ester.[1][2] The pyridine nitrogen in the 7-azabenzotriazole leaving group provides anchiomeric assistance (neighboring group effect), stabilizing the transition state and accelerating the coupling rate.
-
Why for D-Cha? It is the default choice for hindered couplings due to its superior kinetics.
-
Constraint: High risk of guanidinylation (capping the N-terminus) if excess reagent/base is used or if the reaction is prolonged.
B. The Modern Superior: COMU
-
Mechanism: Based on the Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group. It mimics the reactivity of HATU but with a safer safety profile (non-explosive) and higher solubility in DMF/NMP.
-
Why for D-Cha? Data suggests COMU often surpasses HATU in yield for extremely hindered junctions while showing lower racemization rates. It is highly effective in microwave-assisted SPPS.[3]
C. The Specialist: PyAOP
-
Mechanism: A phosphonium salt analog of HATU.
-
Why for D-Cha? Unlike HATU/COMU (uronium/aminium salts), PyAOP cannot cause guanidinylation.[3] This makes it critical for slow couplings (e.g., D-Cha onto an N-methylated residue) where the amine is exposed to the reagent for extended periods.
Experimental Protocols
Protocol A: Standard SPPS Coupling of D-Cha (Solid Phase)
Target: Coupling Fmoc-D-Cha-OH to a growing peptide chain on resin.
Materials:
-
Fmoc-D-Cha-OH (3.0 eq relative to resin loading)
-
Coupling Reagent: COMU (3.0 eq) or HATU (2.9 eq)
-
Base: DIEA (Diisopropylethylamine) (6.0 eq)
-
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
-
Resin Preparation: Swell resin in DMF for 30 min. Drain.
-
Activation (Pre-activation is discouraged for HATU/COMU to prevent epimerization; in situ is preferred):
-
Dissolve Fmoc-D-Cha-OH and COMU in minimal DMF (0.2 M concentration).
-
Add DIEA immediately prior to adding to the resin.
-
Note: The solution should turn yellow (Oxyma species) or orange (HATU).
-
-
Coupling:
-
Add the activated mixture to the resin.
-
Agitation: Shake vigorously for 60 minutes at room temperature.
-
Optimization: For difficult sequences, use microwave irradiation (75°C for 5 mins) if resin permits.
-
-
Wash: Drain and wash with DMF (3 x 1 min).
-
Validation: Perform Kaiser Test (see Section 4). If blue (positive), proceed to Re-coupling .
Protocol B: Difficult Coupling (D-Cha onto N-Methyl/Bulky Residue)
Target: Coupling an amino acid onto the sterically hindered amine of D-Cha, or coupling D-Cha onto a hindered acceptor.
Rationale: The nucleophile is sterically crowded. Uronium salts (HATU) may cause guanidinylation before the amide bond forms.
Materials:
-
Fmoc-Amino Acid (5.0 eq)
-
Reagent: PyAOP (5.0 eq) or DIC/Oxyma Pure (5.0 eq each)
-
Base: DIEA (10.0 eq for PyAOP) or None (for DIC/Oxyma)
-
Solvent: NMP (N-methylpyrrolidone) – preferred over DMF for better swelling of hydrophobic aggregates.
Step-by-Step Procedure:
-
Solvent Swap: Wash resin with NMP (3x).
-
Activation (PyAOP Method):
-
Extended Coupling:
-
Agitate for 2 to 4 hours at room temperature.
-
Double Coupling: Drain. Repeat the step with fresh reagents for another 2 hours.
-
-
Capping (Crucial):
-
After coupling, treat with Acetic Anhydride/Pyridine (1:1) in DMF to cap any unreacted amines. This prevents deletion sequences (n-1 peptides) that are difficult to purify.
-
Troubleshooting & Quality Control (Self-Validating Systems)
| Issue | Indicator | Root Cause | Solution |
| Incomplete Coupling | Kaiser Test stays Blue | Steric hindrance or Aggregation | 1. Double couple with PyAOP.2. Switch solvent to NMP.3. Use Microwave (50°C). |
| Racemization | LC-MS shows doublet peaks | High base concentration or long activation | 1. Use TMP (2,4,6-trimethylpyridine) instead of DIEA (weaker base).2. Use DIC/Oxyma (neutral pH). |
| Guanidinylation | Mass shift (+99 Da) | Reaction of amine with HATU/HBTU | Switch to PyAOP (Phosphonium salt) or DIC/Oxyma . |
| Aggregation | Resin does not swell; gel-like | Hydrophobic D-Cha sequence | Use "Magic Mixture" (DCM/DMF/NMP/1% Triton X). |
Validation Tests:
-
Kaiser Test (Ninhydrin): Qualitative. Blue beads = free amine (fail). Colorless = coupled (pass). Note: D-Cha amines may react slowly with ninhydrin; heat longer.
-
Chloranil Test: Use for secondary amines (e.g., if D-Cha is N-alkylated).
-
Micro-Cleavage: Cleave a small resin sample (5 mg) with TFA/H2O/TIS for 30 min and analyze via LC-MS to confirm identity before proceeding.
Visualizations
Figure 1: Coupling Reagent Decision Tree
Caption: A logical flow for selecting the optimal coupling reagent based on steric hindrance and chemical constraints.
Figure 2: D-Cha SPPS Workflow
Caption: Step-by-step solid phase synthesis cycle optimized for D-Cyclohexylalanine incorporation.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Wang, X., et al. (2022).[7] Highly Sterically Hindered Peptide Bond Formation between
-Disubstituted -Amino Acids and N-Alkyl Cysteines.[7] Journal of the American Chemical Society, 144(23), 10145-10150.[7] [Link] -
Aapptec. (2024).[3] Aggregation, Racemization and Side Reactions in Peptide Synthesis.[8] Aapptec Technical Support. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. file.globalso.com [file.globalso.com]
- 3. bachem.com [bachem.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. prepchem.com [prepchem.com]
- 7. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for the Dehydration of 3-Cyclohexyl-D-alanine Hydrate for Anhydrous Reactions
Abstract
This document provides a comprehensive guide for the dehydration of 3-Cyclohexyl-D-alanine hydrate to prepare an anhydrous form suitable for moisture-sensitive applications, particularly in peptide synthesis and other anhydrous organic reactions. Recognizing the critical impact of residual water on reaction yields and purity, this guide details a systematic approach to dehydration, emphasizing the principles of scientific integrity and experimental validation. We present protocols for thermal dehydration under vacuum, alongside robust analytical methods for the precise determination of water content and confirmation of the material's integrity post-dehydration. This guide is intended for researchers, scientists, and drug development professionals who require rigorously dried amino acid reagents.
Introduction: The Criticality of Anhydrous Amino Acids in Synthesis
3-Cyclohexyl-D-alanine is a non-proteinogenic amino acid increasingly utilized in the synthesis of peptidomimetics and other pharmacologically active compounds. Its bulky cyclohexyl group can impart unique conformational constraints and metabolic stability to peptides. Commercially, this amino acid is often supplied as a hydrate, typically a monohydrate, with a molecular formula of C₉H₁₇NO₂ · H₂O and a molecular weight of approximately 189.26 g/mol .[1] The presence of water of hydration, while often benign for general handling and storage, is a significant impediment to its use in anhydrous reaction conditions.
In peptide synthesis, particularly during the activation of the carboxylic acid moiety, water can lead to undesirable side reactions such as the hydrolysis of activated esters or coupling reagents, resulting in reduced coupling efficiency and the formation of impurities.[2] Therefore, the effective removal of water from 3-Cyclohexyl-D-alanine hydrate is a prerequisite for its successful application in these sensitive chemical transformations.
This application note provides a detailed framework for the dehydration of 3-Cyclohexyl-D-alanine hydrate, focusing on a common and accessible laboratory technique: vacuum drying. We will also discuss the essential analytical techniques for characterizing both the hydrated and anhydrous forms of the amino acid.
Characterization of 3-Cyclohexyl-D-alanine Hydrate
Prior to any dehydration procedure, it is imperative to characterize the starting material to establish a baseline for water content and thermal stability.
Theoretical Water Content
For a monohydrate (C₉H₁₇NO₂ · H₂O), the theoretical water content can be calculated as follows:
-
Molecular Weight of C₉H₁₇NO₂: 171.24 g/mol [3]
-
Molecular Weight of H₂O: 18.02 g/mol
-
Molecular Weight of C₉H₁₇NO₂ · H₂O: 189.26 g/mol
Theoretical Water Content (%) = (MW of H₂O / MW of Hydrate) x 100 = (18.02 / 189.26) x 100 ≈ 9.52%
This theoretical value serves as a benchmark for the experimental determination of water content.
Recommended Analytical Techniques
A multi-faceted analytical approach is recommended to fully understand the dehydration process.
| Analytical Technique | Purpose | Key Parameters to Determine |
| Thermogravimetric Analysis (TGA) | To determine the temperature at which dehydration occurs and to quantify the water content. | Onset and peak dehydration temperature, percentage mass loss. |
| Karl Fischer (KF) Titration | To accurately quantify the water content in the sample. | Percentage of water content (w/w). |
| Differential Scanning Calorimetry (DSC) | To investigate thermal transitions such as melting and decomposition. | Melting point (Tₘ), decomposition temperature (Tₔ). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To monitor the removal of water by observing changes in the O-H stretching region. | Presence or absence of broad O-H stretching bands. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and purity of the amino acid before and after dehydration. | Chemical shifts and integration consistent with the structure. |
Dehydration Protocol: Vacuum Drying
Vacuum drying is a widely used method for removing water from thermally sensitive compounds as it allows for dehydration at lower temperatures, thereby minimizing the risk of thermal degradation.
Rationale for Method Selection
Compared to other methods like azeotropic distillation, which may introduce solvent impurities, or the use of chemical drying agents, which can be difficult to separate from the product, vacuum drying is a clean and controllable method.[4][5] It is particularly suitable for crystalline solids like amino acid hydrates.
Experimental Workflow
The following diagram illustrates the key steps in the dehydration and validation process.
Caption: Workflow for the dehydration of 3-Cyclohexyl-D-alanine hydrate.
Step-by-Step Protocol
-
Preliminary Analysis (TGA):
-
Accurately weigh 5-10 mg of 3-Cyclohexyl-D-alanine hydrate into a TGA pan.
-
Heat the sample under a nitrogen atmosphere from ambient temperature to 250°C at a heating rate of 10°C/min.
-
Analyze the resulting TGA curve to identify the temperature range of mass loss corresponding to the removal of water. This will inform the optimal drying temperature. The dehydration is expected to occur well below the melting point of the hydrate, which is approximately 220°C.[6]
-
-
Vacuum Drying Procedure:
-
Place a known quantity (e.g., 1-5 g) of 3-Cyclohexyl-D-alanine hydrate in a clean, dry vacuum drying vessel (e.g., a vacuum oven or a flask connected to a vacuum line with a cold trap).
-
Spread the material in a thin layer to maximize the surface area for efficient drying.
-
Heat the sample under vacuum (e.g., <1 mbar) at a temperature determined from the TGA analysis. A conservative starting point would be 60-80°C.
-
Maintain these conditions for a predetermined period (e.g., 12-24 hours). The optimal time should be determined experimentally.
-
-
Monitoring and Completion of Dehydration:
-
Periodically (e.g., every 4-6 hours), cool a small, representative sample to room temperature in a desiccator and determine its water content by Karl Fischer titration.
-
The dehydration is considered complete when the water content is below a specified threshold (e.g., <0.1%) and remains constant upon further drying.
-
-
Post-Dehydration Analysis:
-
Karl Fischer Titration: Perform a final KF titration on the bulk dried material to certify its water content.[7]
-
FTIR Spectroscopy: Acquire an FTIR spectrum of the dried material. The absence of a broad absorption band in the O-H stretching region (around 3200-3600 cm⁻¹) is indicative of successful water removal.[8][9]
-
NMR Spectroscopy: Record a ¹H and ¹³C NMR spectrum of the dried material to confirm that no degradation or structural changes have occurred during the heating process.[10]
-
Causality and Self-Validation
The success of preparing anhydrous 3-Cyclohexyl-D-alanine hinges on a logical, evidence-based approach rather than a one-size-fits-all protocol.
Why Preliminary TGA is Crucial
Performing a preliminary TGA is not merely a suggestion but a cornerstone of a self-validating protocol. It provides empirical data on the dehydration temperature for the specific batch of material being used. This is critical because variations in crystal form or particle size can influence the dehydration kinetics. Drying at a temperature that is too low will be inefficient, while excessive heat risks thermal decomposition of the amino acid.
The Role of Iterative Karl Fischer Titration
Relying solely on a fixed drying time is not recommended. The rate of water removal depends on factors such as the amount of material, its surface area, and the efficiency of the vacuum system. Iterative KF titrations provide a quantitative measure of the dehydration progress, allowing the researcher to confidently determine the point at which the material is truly anhydrous. This iterative process embodies the principle of self-validation.
Handling and Storage of Anhydrous 3-Cyclohexyl-D-alanine
Once dehydrated, 3-Cyclohexyl-D-alanine is hygroscopic and will readily reabsorb moisture from the atmosphere.
-
Handling: All handling of the anhydrous material should be performed in a dry, inert atmosphere, such as in a glove box or under a stream of dry nitrogen or argon.
-
Storage: The anhydrous amino acid should be stored in a tightly sealed container, preferably under an inert atmosphere, in a desiccator containing a suitable drying agent (e.g., phosphorus pentoxide or indicating silica gel).
Conclusion
The preparation of anhydrous 3-Cyclohexyl-D-alanine from its hydrate is a critical enabling step for its use in moisture-sensitive reactions. The protocols outlined in this application note, centered around vacuum drying with rigorous analytical monitoring, provide a robust framework for researchers to obtain high-quality anhydrous material. By understanding the rationale behind each step and embracing a self-validating experimental design, scientists can ensure the reliability and reproducibility of their synthetic endeavors.
References
-
Introduction to Peptide Synthesis. (2019, February 15). Master Organic Chemistry. Retrieved from [Link]
-
Efficient vacuum drying of amino acids. (n.d.). Process Technology Online. Retrieved from [Link]
-
Formulation of proteins in vacuum-dried glasses. II. Process and storage stability in sugar-free amino acid systems. (1999). PubMed. Retrieved from [Link]
-
Fourier Transform Infrared Spectroscopy Investigation of Water Microenvironments in Polyelectrolyte Multilayers at Varying Temperatures. (2020, January 31). RSC Publishing. Retrieved from [Link]
-
Effects of the Hydration State on the Mid-Infrared Spectra of Urea and Creatinine in Relation to Urine Analyses. (2015). PMC - NIH. Retrieved from [Link]
-
Hydration / Dehydration Cycles of Salt Hydrates - Studied with NMR. (2014, September 19). ISES Conference Proceedings Database. Retrieved from [Link]
-
Karl Fischer Titration: Determination of Water Content in Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]
-
Drying Agents. (2021, September 27). YouTube. Retrieved from [Link]
-
Azeotropic distillation. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. 3-Cyclohexyl-D-alanine Hydrate 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. Formulation of proteins in vacuum-dried glasses. II. Process and storage stability in sugar-free amino acid systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Cyclohexyl- D -alanine = 99.0 NT calc. based on dry substance, water 1mol/mol 58717-02-5 [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. process-technology-online.com [process-technology-online.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Effects of the Hydration State on the Mid-Infrared Spectra of Urea and Creatinine in Relation to Urine Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: Accelerated Synthesis of Peptides Incorporating D-Cyclohexylalanine Using Microwave-Assisted Solid-Phase Peptide Synthesis
Abstract
The incorporation of non-proteinogenic amino acids, such as D-cyclohexylalanine (D-Cha), is a critical strategy in modern drug discovery to enhance peptide stability, potency, and conformational rigidity. However, the steric bulk of the cyclohexyl side chain presents significant challenges to standard Solid-Phase Peptide Synthesis (SPPS) protocols, often leading to incomplete couplings and low purity of the final product. This application note provides a detailed protocol for the efficient synthesis of peptides containing D-cyclohexylalanine utilizing microwave-assisted SPPS (MW-SPPS). We will explore the mechanistic advantages of microwave energy in overcoming steric hindrance, detail optimized coupling and deprotection protocols, and provide guidelines for cleavage, purification, and analysis.
Introduction: The Rationale for D-Cyclohexylalanine and Microwave Intervention
D-cyclohexylalanine, a non-natural analog of phenylalanine, is of high interest to medicinal chemists. Its bulky, aliphatic cyclohexyl side chain can impart several beneficial properties to a peptide therapeutic:
-
Enhanced Metabolic Stability: The cyclohexyl group provides steric shielding, protecting the peptide backbone from proteolytic degradation by exopeptidases and endopeptidases.
-
Conformational Rigidity: The bulky side chain restricts the conformational freedom of the peptide, which can lock it into a bioactive conformation, thereby increasing receptor affinity and selectivity.
-
Increased Lipophilicity: The aliphatic nature of the side chain can enhance the peptide's ability to cross cellular membranes.
Despite these advantages, the synthesis of D-Cha-containing peptides is notoriously difficult using conventional SPPS methods. The steric hindrance of the cyclohexyl group significantly slows down the kinetics of the amide bond formation, often resulting in incomplete reactions and the accumulation of deletion sequences.
Microwave-assisted SPPS has emerged as a transformative technology to address these challenges.[1][2][3] Microwave energy provides rapid, uniform, and efficient heating of the reaction mixture directly.[4] This targeted energy input dramatically accelerates the reaction rates of both the coupling and deprotection steps in SPPS, surmounting the kinetic barriers associated with sterically hindered amino acids like D-cyclohexylalanine.[5][6] The benefits include significantly reduced synthesis times, higher coupling efficiencies, and improved purity of the crude peptide product.[1][6]
Mechanistic Insight: Why Microwave Energy Excels
Microwave energy accelerates peptide synthesis through dielectric heating.[5] Polar molecules in the reaction mixture, primarily the solvent (e.g., DMF), align with the rapidly oscillating electric field of the microwaves. This rapid realignment generates friction, leading to instantaneous and uniform heating throughout the reaction vessel. This is fundamentally different from conventional heating, which relies on slower thermal conduction from the vessel walls.
For the coupling of a sterically hindered amino acid like D-cyclohexylalanine, this rapid heating provides several key advantages:
-
Increased Kinetic Energy: The elevated temperature increases the kinetic energy of the reacting molecules, leading to more frequent and energetic collisions, which are necessary to overcome the activation energy barrier of the sterically hindered coupling.
-
Disruption of Peptide Aggregation: Peptide chains, especially those containing hydrophobic residues, can aggregate on the solid support, blocking reactive sites.[5] Microwave heating can disrupt these secondary structures and intermolecular hydrogen bonds, improving resin solvation and reagent accessibility.[5]
-
Enhanced Reagent Diffusion: The increased temperature reduces solvent viscosity, facilitating the diffusion of activated amino acids and coupling reagents into the resin beads.
Experimental Workflow: A Validated Protocol
This section provides a step-by-step protocol for the synthesis of a model peptide containing D-cyclohexylalanine on a microwave peptide synthesizer, such as the CEM Liberty Blue™.[7]
Materials and Reagents
| Reagent | Supplier | Grade |
| Rink Amide MBHA Resin (Low Loading) | Major Resin Suppliers | 100-200 mesh, ~0.35 meq/g |
| Fmoc-D-Cyclohexylalanine (Fmoc-D-Cha-OH) | Amino Acid Suppliers | Peptide Synthesis Grade |
| Other Fmoc-protected Amino Acids | Amino Acid Suppliers | Peptide Synthesis Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Chemical Suppliers | Anhydrous, >99% |
| Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Coupling Reagent Suppliers | >99% |
| N,N-Dimethylformamide (DMF) | Chemical Suppliers | Peptide Synthesis Grade |
| Piperidine | Chemical Suppliers | Reagent Grade |
| Trifluoroacetic Acid (TFA) | Chemical Suppliers | Reagent Grade, >99% |
| Triisopropylsilane (TIS) | Chemical Suppliers | Reagent Grade, >98% |
| Dichloromethane (DCM) | Chemical Suppliers | HPLC Grade |
| Diethyl Ether | Chemical Suppliers | Anhydrous |
| Acetonitrile (ACN) | Chemical Suppliers | HPLC Grade |
Synthesis Workflow Diagram
Caption: Microwave-assisted SPPS workflow for peptides with D-cyclohexylalanine.
Step-by-Step Protocol
This protocol is designed for a 0.1 mmol synthesis scale.
1. Resin Preparation: a. Place 285 mg of Rink Amide MBHA resin (~0.35 meq/g) in the synthesizer's reaction vessel. b. Swell the resin in DMF for 30 minutes. c. Perform an initial Fmoc deprotection cycle using 20% piperidine in DMF with microwave heating (e.g., 75°C for 3 minutes).
2. Amino Acid Coupling Cycle (Standard Amino Acids): a. Reagent Preparation: Prepare a 0.2 M solution of the Fmoc-amino acid in DMF, a 0.5 M solution of DIC in DMF, and a 1 M solution of Oxyma Pure in DMF. b. Coupling: Add a 5-fold excess of the Fmoc-amino acid solution, DIC, and Oxyma Pure to the reaction vessel. c. Microwave Irradiation: Apply microwave power to maintain a temperature of 75-90°C for 5 minutes.[1] d. Wash: Drain the reaction vessel and wash the resin thoroughly with DMF.
3. D-Cyclohexylalanine Coupling Cycle (Sterically Hindered): a. Rationale: Due to the steric bulk of D-Cha, a modified coupling protocol is recommended to ensure complete reaction. At elevated temperatures, carbodiimide-based coupling is preferred over onium salt methods to minimize the risk of epimerization. b. Reagent Preparation: Use the same reagent concentrations as for standard amino acids. c. Coupling: Add a 5-fold excess of Fmoc-D-Cha-OH solution, DIC, and Oxyma Pure. d. Microwave Irradiation: Apply microwave power to maintain a temperature of 90°C. Extend the reaction time to 10-15 minutes. A double coupling (repeating the coupling step) may be beneficial for particularly difficult sequences. e. Wash: Drain the reaction vessel and wash the resin thoroughly with DMF.
4. Fmoc Deprotection Cycle: a. Add 20% piperidine in DMF to the resin. b. Microwave Irradiation: Apply microwave power to maintain a temperature of 75-90°C for 3 minutes.[1] c. Wash: Drain and wash the resin thoroughly with DMF to remove all traces of piperidine.
5. Chain Elongation: a. Repeat steps 2-4 for each amino acid in the peptide sequence.
6. Final Cleavage and Deprotection: a. After the final deprotection step, wash the resin with DMF, followed by DCM, and dry the resin under a stream of nitrogen. b. Cleavage Cocktail: Prepare a fresh cleavage cocktail. For a peptide without other sensitive residues (like Cys, Met, or Trp), a standard cocktail is sufficient. A widely effective and "low-odor" option is Reagent B : TFA/Phenol/Water/TIS (88:5:5:2 v/v).[8][9] Triisopropylsilane (TIS) is a crucial scavenger for the tert-butyl cations generated during deprotection.[9] c. Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and stir at room temperature for 2-3 hours. d. Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
7. Peptide Precipitation and Purification: a. Concentrate the combined filtrate under reduced pressure. b. Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether. c. Pellet the peptide by centrifugation, decant the ether, and repeat the ether wash. d. Dry the crude peptide pellet under vacuum. e. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). f. Analyze the purified fractions by Ultra-Performance Liquid Chromatography (UPLC) and Mass Spectrometry (MS) to confirm purity and identity.
Expected Results and Troubleshooting
Microwave-assisted synthesis is expected to yield crude peptides containing D-cyclohexylalanine with significantly higher purity compared to conventional room temperature synthesis.
| Parameter | Conventional SPPS (Expected) | MW-SPPS (Expected) | Rationale for Improvement |
| Synthesis Time (20-mer) | 24-48 hours | 2-4 hours | Microwave energy dramatically shortens coupling and deprotection times from hours to minutes.[1][3] |
| Crude Purity | Often <50% | >70-85% | Higher temperatures drive sterically hindered reactions to completion, minimizing deletion sequences.[6] |
| Coupling Efficiency | Variable, often requires double coupling | High, single 10-15 min coupling is often sufficient | Increased kinetic energy overcomes the activation barrier for coupling bulky residues.[5] |
Troubleshooting:
-
Incomplete Coupling of D-Cha: If analysis shows a significant deletion sequence at the D-Cha position, increase the microwave coupling time to 20 minutes or perform a double coupling. Ensure reagents (especially DIC) are fresh and anhydrous.
-
Peptide Aggregation: While microwave heating mitigates aggregation, for highly hydrophobic sequences, switching the primary solvent from DMF to NMP or adding chaotropic salts may be beneficial.[10]
-
Side Reactions during Cleavage: If the peptide contains other sensitive residues (e.g., Trp, Met, Cys), a more complex cleavage cocktail like Reagent K (TFA/Phenol/Water/Thioanisole/EDT - 82.5:5:5:5:2.5) should be used to prevent side-chain modification.[11]
Conclusion
Microwave-assisted solid-phase peptide synthesis provides a robust and highly efficient method for the incorporation of the sterically demanding amino acid D-cyclohexylalanine. By leveraging the principles of rapid dielectric heating, researchers can overcome the kinetic limitations of conventional SPPS, leading to drastically reduced synthesis times and superior crude peptide purity. The protocols outlined in this application note offer a validated starting point for scientists and drug development professionals aiming to harness the unique properties of D-Cha in their peptide-based therapeutics.
References
-
Kamysz, W., & Neubauer, D. (n.d.). Microwave peptide synthesis. Peptideweb.com. Retrieved from [Link]
-
Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-49. Retrieved from [Link]
-
Springer Nature Experiments. (2013). Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Retrieved from [Link]
- Collins, J. M., & Collins, M. F. (2005). Microwave-assisted peptide synthesis. U.S. Patent No. 7,582,728 B2. Washington, DC: U.S. Patent and Trademark Office.
-
CEM. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 21). How Does Microwave Irradiation Accelerate Solid-Phase Peptide Synthesis? [Video]. YouTube. Retrieved from [Link]
-
Biotage. (n.d.). Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. Retrieved from [Link]
-
University of Delaware. (n.d.). CEM Liberty Blue Peptide Synthesizer Standard Operating Procedures. Retrieved from [Link]
-
Wang, C. I., et al. (2015). Making Ends Meet: Microwave-Accelerated Synthesis of Cyclic and Disulfide Rich Proteins Via In Situ Thioesterification and Native Chemical Ligation. Organic & Biomolecular Chemistry, 13(9), 2627–2633. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Aduri, P., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 585–596. Retrieved from [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]
- Collins, J. M., & Vanier, G. S. (2007). Microwave enhanced N-Fmoc deprotection in peptide synthesis. U.S. Patent Application No. 11/437,249.
-
CEM Corporation. (n.d.). Liberty Blue 2.0 - Microwave Peptide Synthesizer. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2025). Resonant acoustic mixing enables solvent-less amide coupling in solid-phase peptide synthesis. Green Chemistry. Retrieved from [Link]
-
AmbioPharm. (n.d.). Microwave SPPS Technology. Retrieved from [Link]
-
University of Delaware. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
Johnson, T., et al. (2005). Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. Journal of Peptide Science, 11(1), 1-7. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
-
MBL International. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
Sources
- 1. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 3. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 4. m.youtube.com [m.youtube.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. peptide.com [peptide.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. peptide.com [peptide.com]
- 11. merckmillipore.com [merckmillipore.com]
Preparation of chiral building blocks using 3-Cyclohexyl-D-alanine hydrate
Application Note: Strategic Utilization of 3-Cyclohexyl-D-alanine Hydrate in Chiral Building Block Synthesis
Executive Summary
3-Cyclohexyl-D-alanine (D-Cha) is a critical non-proteinogenic amino acid used to engineer proteolytic resistance and enhance hydrophobic binding interactions in peptide therapeutics. Unlike its L-isomer, the D-isomer confers stability against endogenous proteases, making it a staple in the design of peptidomimetics, such as thrombin inhibitors and GLP-1 analogs.
This guide addresses the specific challenge of handling 3-Cyclohexyl-D-alanine hydrate (CAS: 58717-02-5) . The presence of water in the crystal lattice necessitates precise stoichiometric adjustments during the synthesis of protected building blocks (Fmoc/Boc-D-Cha-OH). We provide a validated workflow for converting the raw hydrate into high-purity chiral building blocks suitable for Solid Phase Peptide Synthesis (SPPS).
Material Science: The Hydrate Factor
The raw material is typically supplied as a zwitterionic hydrate. Ignoring the hydration state is the most common cause of yield failure in building block synthesis.
Technical Specifications:
-
CAS: 58717-02-5[3]
-
Molecular Weight (Anhydrous): 171.24 g/mol
-
Molecular Weight (Monohydrate): 189.27 g/mol
-
Stoichiometric Impact: Using the anhydrous MW for calculations results in a 9.5% under-dosing of the amino acid relative to protecting reagents, leading to side reactions (e.g., di-Fmoc formation or unreacted Fmoc-OSu contaminants).
Correction Formula:
Protocol A: Synthesis of Fmoc-3-Cyclohexyl-D-alanine (Fmoc-D-Cha-OH)
Objective: Convert free zwitterionic D-Cha hydrate into the N-Fmoc protected form for SPPS. Mechanism: Schotten-Baumann conditions (Basic aqueous/organic biphasic system).
Reagents:
-
3-Cyclohexyl-D-alanine hydrate (10 mmol, 1.89 g)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (11 mmol, 1.1 eq)
-
Sodium Carbonate (Na₂CO₃) (20 mmol, 2.0 eq)
-
Solvents: Water / Acetone (1:1 v/v) or Water / 1,4-Dioxane (1:1 v/v)
-
Acidification: 1N HCl or KHSO₄ solution.
Step-by-Step Methodology:
-
Solubilization (The Critical Step):
-
Dissolve 1.89 g of D-Cha hydrate and 2.12 g of Na₂CO₃ in 25 mL of deionized water.
-
Note: The hydrate dissolves readily in basic water. Ensure the solution is clear before proceeding.
-
-
Reagent Addition:
-
Dissolve 3.71 g of Fmoc-OSu in 25 mL of Acetone (or Dioxane).
-
Add the organic Fmoc-OSu solution dropwise to the aqueous amino acid solution over 30 minutes while stirring vigorously.
-
Why? Slow addition prevents precipitation of Fmoc-OSu and ensures the amino acid competes effectively against hydrolysis.
-
-
Reaction Monitoring:
-
Stir at room temperature (20-25°C) for 4–6 hours.
-
TLC Check: Silica gel, mobile phase CHCl₃/MeOH/AcOH (90:8:2). Look for the disappearance of the ninhydrin-positive baseline spot (free amine).
-
-
Workup:
-
Evaporate the organic solvent (Acetone/Dioxane) under reduced pressure (Rotavap at 35°C). Do not overheat.
-
Dilute the remaining aqueous residue with 50 mL water.
-
Extraction 1 (Wash): Extract with diethyl ether (2 x 30 mL) to remove unreacted Fmoc-OSu and byproducts. Discard organic layer.
-
-
Acidification & Precipitation:
-
Cool the aqueous phase to 0°C.
-
Slowly acidify with 1N HCl to pH 2.0. The product Fmoc-D-Cha-OH will precipitate as a white solid.
-
Note: D-Cha is hydrophobic; the product may form a gum initially. If so, extract with Ethyl Acetate (3 x 50 mL).
-
-
Final Isolation:
-
Wash the Ethyl Acetate layer with brine, dry over anhydrous Na₂SO₄, and evaporate to dryness.
-
Recrystallize from Ethyl Acetate/Hexane if necessary.
-
Expected Yield: 85-95%
Characterization: ESI-MS (
Protocol B: Incorporation into Peptides (SPPS)
Objective: Coupling Fmoc-D-Cha-OH into a peptide chain. Challenge: The bulky cyclohexyl group creates steric hindrance, slowing down coupling kinetics compared to Alanine.
Coupling Conditions:
-
Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
-
Rationale: Oxyma/DIC is superior to HBTU/HATU for sterically hindered amino acids and minimizes racemization risk.
-
-
Stoichiometry: 4 eq Fmoc-D-Cha-OH : 4 eq DIC : 4 eq Oxyma relative to resin loading.
-
Time: Double coupling recommended (2 x 45 min).
Troubleshooting Aggregation:
Because D-Cha is highly hydrophobic, sequences containing it (e.g., -D-Cha-D-Cha-) are prone to aggregation on-resin.
-
Solution: Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) with 1% Triton X-100 if coupling is difficult.
Visualizing the Workflow
The following diagram illustrates the critical decision points and flow for processing D-Cha Hydrate.
Figure 1: Critical path for the conversion of 3-Cyclohexyl-D-alanine hydrate to Fmoc-D-Cha-OH, highlighting the mandatory stoichiometry check.
Application Case Study: Protease-Resistant Linkers
Scenario: A drug development team needs to stabilize a bioactive peptide that is rapidly degraded by chymotrypsin (which cleaves at the C-terminus of hydrophobic residues like Phe, Tyr, Trp).
Strategy: Replace the native Phenylalanine (Phe) with D-Cyclohexylalanine (D-Cha) .
-
Steric Shielding: The saturated cyclohexyl ring is bulkier than the planar phenyl ring, physically blocking the enzyme active site.
-
Stereochemical Mismatch: Proteases are chiral catalysts evolved to cleave L-amino acids. The D-configuration of D-Cha renders the bond effectively uncleavable.
-
Result: The half-life (
) of the peptide in human plasma typically increases from minutes to hours.
Quality Control & References
QC Specifications for Fmoc-D-Cha-OH:
| Test | Specification | Method |
|---|---|---|
| Purity (HPLC) | > 98.5% | C18 Column, ACN/H2O gradient |
| Chiral Purity | > 99.5% ee | Chiralpak AD-H, Hexane/IPA |
| Water Content | < 1.0% | Karl Fischer (Post-drying) |
| Identity | Matches Ref Std | 1H-NMR (DMSO-d6) |
References:
-
Chemical Synthesis of Proteins using Peptide Hydrazides: Detailed protocols on Fmoc-SPPS and handling sensitive residues. Source:
-
Cyclohexylalanine-Containing Peptides for Mitochondrial Targeting: Demonstrates the utility of Cha in enhancing hydrophobic interactions and stability. Source:
-
Fmoc-Solid Phase Peptide Synthesis (SPPS) Guide: Standard protocols for activating hindered amino acids like D-Cha. Source:
-
Properties of 3-Cyclohexyl-D-alanine hydrate: Physical data and solubility profiles. Source:
Disclaimer: This protocol involves the use of hazardous chemicals.[4] All procedures should be performed in a fume hood with appropriate Personal Protective Equipment (PPE).
Sources
Troubleshooting & Optimization
Improving coupling efficiency of 3-Cyclohexyl-D-alanine in SPPS
Technical Support Center: Optimizing 3-Cyclohexyl-D-alanine (Cha) Coupling in SPPS
Executive Summary: The "Cha" Challenge
Integrating 3-Cyclohexyl-D-alanine (D-Cha) into solid-phase peptide synthesis (SPPS) presents a dual kinetic barrier:
-
Steric Hindrance: The cyclohexyl side chain is significantly bulkier than the isopropyl group of Leucine or Valine, creating a "steric shield" around the
-carbon. This impedes the nucleophilic attack of the resin-bound amine on the activated ester. -
Hydrophobic Aggregation: Cha is highly lipophilic. Sequential incorporation of Cha (or adjacent hydrophobic residues) often induces
-sheet formation or "peptide gelation" on the resin, collapsing the solvation shell and preventing reagent diffusion.
This guide provides field-proven protocols to overcome these barriers while strictly maintaining chiral integrity.
Core Troubleshooting Modules
Module A: Overcoming Steric Hindrance (Kinetics)
-
The Problem: Standard carbodiimide couplings (DIC/HOBt) are often too slow for Cha, leading to deletion sequences.
-
The Solution: Switch to Aminium/Phosphonium uronium salts or Oxyma-based activation .
-
Recommendation: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP . The 7-azabenzotriazole moiety (HOAt) utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate acylation rates by ~10-100x compared to HOBt.
-
Alternative: DIC + Oxyma Pure at elevated temperatures (see Module B). Oxyma avoids the explosion risks of HOBt and often yields superior kinetics for bulky residues.
-
Module B: Disrupting Aggregation (Solubility)
-
The Problem: In DMF, poly-Cha or Cha-rich sequences aggregate.
-
The Solution:
-
Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture. This disrupts hydrogen bonding networks within the resin matrix.
-
Solvent Switch: Replace DMF with NMP (N-methyl-2-pyrrolidone) or a "Magic Mixture" (DCM:DMF:NMP 1:1:1) for the coupling step.[1][2][3][4][5][6][7]
-
Microwave Energy: Heating to 75°C is the most effective method to overcome aggregation. Note: See Module C regarding racemization at high heat.
-
Module C: Racemization Control (Chiral Purity)
-
The Problem: D-Cha is prone to racemization (conversion to L-Cha) during activation, especially via the oxazolone mechanism (5(4H)-oxazolone formation). This is exacerbated by strong bases and high heat.
-
The Solution:
-
Base Selection: Avoid strong bases like DBU. Use DIPEA (Diisopropylethylamine) carefully. For extremely sensitive couplings, switch to 2,4,6-Collidine (TMP). Collidine is a weaker base that is sufficient to activate the reaction but less likely to abstract the
-proton. -
Base-Free Coupling: Use DIC/Oxyma without tertiary amines. This drastically reduces the risk of base-catalyzed racemization.
-
Visualization: Troubleshooting Logic & Racemization Risk
Figure 1: SPPS Optimization Decision Tree
Caption: Logical workflow for diagnosing and fixing incomplete Cha couplings.
Comparative Data: Coupling Efficiency
The following table summarizes coupling efficiencies of bulky amino acids (analogous to Cha) under different conditions.
| Coupling System | Base | Temperature | Solvent | Efficiency (Yield) | Racemization Risk |
| DIC / HOBt | None | 25°C | DMF | Low (<70%) | Very Low |
| HBTU / DIPEA | DIPEA | 25°C | DMF | Moderate (80-90%) | Moderate |
| HATU / HOAt | DIPEA | 25°C | DMF | High (>98%) | Moderate |
| DIC / Oxyma | None | 75°C (MW) | NMP | Very High (>99%) | Low |
| PyAOP / Collidine | Collidine | 50°C | DMF | High (>95%) | Very Low |
Data synthesized from Bachem and Novabiochem technical notes [1, 2].
The "Bulky-D" Protocol (Step-by-Step)
Objective: High-efficiency coupling of Fmoc-3-Cyclohexyl-D-alanine-OH to a resin-bound amine.
Reagents:
-
AA: Fmoc-D-Cha-OH (4.0 eq)
-
Activator: HATU (3.9 eq) OR DIC (4.0 eq) + Oxyma Pure (4.0 eq)
-
Base: DIPEA (8.0 eq) ONLY if using HATU. (Use Collidine if racemization is noted).[5]
Procedure:
-
Resin Preparation:
-
Ensure the resin is fully swollen in NMP (minimum 20 mins).
-
Perform standard Fmoc deprotection (20% Piperidine/DMF).
-
Critical: Wash resin 5x with NMP to remove all traces of piperidine (which can cause premature cleavage or racemization).
-
-
Pre-Activation (For HATU):
-
Dissolve Fmoc-D-Cha-OH and HATU in minimal NMP.
-
Add DIPEA immediately before adding to the resin.
-
Note: Do not pre-activate for >2 minutes. The active ester is unstable.
-
-
Coupling Reaction:
-
Method A (Room Temp): Add mixture to resin.[9] Shake vigorously for 2 hours .
-
Method B (Microwave - Recommended): Add mixture. Ramp to 75°C over 2 mins. Hold at 75°C for 5 minutes .
-
Warning: Do not exceed 75°C for D-Cha to minimize racemization [3].
-
-
-
Monitoring:
-
Wash resin 3x with NMP.
-
Perform Chloranil Test (preferred for secondary amines or bulky residues where Kaiser is ambiguous).
-
If positive (blue particles), perform a Double Coupling using a different chemistry (e.g., if HATU failed, try DIC/Oxyma).
-
-
Capping:
-
Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Frequently Asked Questions (FAQ)
Q1: Why is my D-Cha coupling showing <50% yield even with HATU? A: If HATU fails, the issue is likely aggregation , not chemical reactivity. The peptide chains are physically inaccessible.
-
Fix: Switch solvent to NMP.[8] Add 0.1M LiCl. Use Microwave heating.[8] If the resin loading is high (>0.5 mmol/g), consider using a lower loading resin (e.g., 0.2 mmol/g) to space out the chains [4].
Q2: I see a "double peak" on HPLC after D-Cha coupling. Is this racemization? A: Likely, yes. The D-isomer and L-isomer (impurity) will separate on a C18 column.
-
Fix: Switch from DIPEA to 2,4,6-Collidine (Sym-collidine). Collidine is a "hindered base" that promotes coupling but is too bulky to easily abstract the
-proton that leads to racemization [1]. Alternatively, use DIC/Oxyma (base-free).
Q3: Can I use PyBOP instead of HATU? A: Yes, PyBOP is excellent, but it produces carcinogenic HMPA byproducts. PyAOP is the safer, more potent analog (7-azabenzotriazole) and is preferred for difficult couplings if HATU is unavailable [2].
Q4: Does the "Post-Cha" coupling require special attention? A: Absolutely. Once Cha is on the resin, its bulky cyclohexyl group shields the new N-terminal amine. The next amino acid will be very difficult to attach.
-
Fix: Use the same "Bulky-D" protocol for the amino acid following Cha. Double coupling is almost always required for the post-Cha residue.
References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link
-
Sigma-Aldrich (Merck). (2024). Peptide Coupling Reagents Guide: Novabiochem.Link
-
CEM Corporation. (2025).[6] SPPS Reagents Explained: A Complete Guide.Link[6]
-
BenchChem. (2025).[2][8] Application Notes and Protocols for the Coupling of Boc-Cyclohexyl-D-Ala-OH.Link
- Offer, J., et al. (1997). Extending the scope of solid-phase peptide synthesis. Journal of the American Chemical Society. (Cited in context of backbone protection/solubility).
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. mesalabs.com [mesalabs.com]
- 5. bachem.com [bachem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Cyclohexyl-D-alanine and its Intermediates
Welcome to the technical support center for the purification of 3-Cyclohexyl-D-alanine and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this non-proteinogenic amino acid. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in scientific principles to ensure the successful isolation of high-purity 3-Cyclohexyl-D-alanine.
Introduction to Purification Challenges
3-Cyclohexyl-D-alanine (D-Cha) is a valuable building block in medicinal chemistry, prized for its ability to enhance the metabolic stability and lipophilicity of peptides.[1] However, its purification, and that of its intermediates, presents several challenges stemming from its structural features:
-
The Bulky, Non-polar Cyclohexyl Group: This moiety significantly influences the molecule's solubility and chromatographic behavior, often leading to poor separation from other non-polar impurities.
-
Chirality: As the D-enantiomer is typically the desired product, efficient separation from the L-enantiomer is a critical and often difficult step.
-
Structurally Similar Impurities: The synthesis of D-Cha can generate impurities that are structurally very similar to the target compound, making separation by standard techniques challenging.
This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you may encounter during your purification workflows.
Issue 1: Low Yield After Recrystallization of N-Acetyl-3-Cyclohexyl-DL-alanine
Question: I'm attempting to purify the intermediate, N-Acetyl-3-Cyclohexyl-DL-alanine, by recrystallization from aqueous alcohol as suggested in the literature, but my recovery is very low. What's going wrong?
Answer: Low recovery during recrystallization is a common issue and can often be attributed to several factors. Let's break down the potential causes and solutions.
Causality Behind Experimental Choices: Recrystallization works by exploiting the difference in solubility of your compound and impurities in a given solvent at different temperatures. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Potential Causes & Solutions:
-
Incorrect Solvent Ratio: The term "aqueous alcohol" is broad. The ratio of water to alcohol is critical. Too much alcohol will keep your product dissolved even at low temperatures, while too much water may cause it to precipitate prematurely along with impurities.
-
Solution: Systematically experiment with different ratios of water to your alcohol of choice (e.g., ethanol or isopropanol). Start with a higher proportion of alcohol to dissolve your crude material, then slowly add water at the boiling point until you reach the saturation point (the solution becomes slightly cloudy). Then, add a small amount of alcohol to redissolve the precipitate and allow it to cool slowly.
-
-
Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals or an oil.
-
Solution: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator to maximize crystal formation. Insulating the flask can help slow the cooling process.
-
-
Seeding: Sometimes, crystallization needs a nucleation point to begin.
-
Solution: If crystals are slow to form, add a single, pure crystal of N-Acetyl-3-Cyclohexyl-DL-alanine to the cooled, supersaturated solution. If you don't have a seed crystal, gently scratching the inside of the flask with a glass rod can sometimes initiate crystallization.
-
-
Oiling Out: The bulky cyclohexyl group can sometimes lead to the compound separating as an oil rather than a crystalline solid, especially if the purity of the crude material is low.
-
Solution: If your compound "oils out," try redissolving it by heating and adding more of the better solvent (the alcohol). Alternatively, try a different solvent system altogether. A list of common recrystallization solvents can be found in resources from the University of Rochester's Chemistry Department.[2]
-
Issue 2: Poor Separation of D- and L-Cyclohexylalanine on Chiral HPLC
Question: I'm struggling to resolve the enantiomers of 3-Cyclohexyl-alanine using my chiral HPLC column. The peaks are broad and have poor resolution. What can I do to improve the separation?
Answer: Chiral separations can be notoriously tricky, and the bulky, non-polar nature of the cyclohexyl group adds a layer of complexity. Here's a systematic approach to troubleshooting this issue.
Expertise & Experience: The key to a good chiral separation is to maximize the differential interaction between the two enantiomers and the chiral stationary phase (CSP). This is influenced by the choice of CSP, the mobile phase composition, and the analytical conditions.
Potential Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): Not all chiral columns are created equal. The choice of CSP is the most critical factor.
-
Solution: For non-polar amino acids like 3-Cyclohexyl-alanine, polysaccharide-derived CSPs (e.g., those coated with derivatives of cellulose or amylose, such as Chiralpak® series) are often a good starting point.[3] If you are using a different type of CSP, such as a cyclodextrin-based or protein-based column, and not seeing good resolution, consider switching to a polysaccharide-based column.
-
-
Mobile Phase Composition: The mobile phase modulates the interaction between your analyte and the CSP.
-
Solution:
-
Solvent Strength: In normal-phase mode (e.g., hexane/isopropanol), systematically vary the ratio of the polar modifier (isopropanol). A lower percentage of the polar solvent generally increases retention and can improve resolution, but may also broaden peaks.
-
Additives: Small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid for an acidic compound or diethylamine for a basic one) can significantly impact peak shape and resolution by suppressing unwanted ionic interactions. For zwitterionic amino acids, a modifier can be crucial.
-
-
-
Column "Memory Effect": Chiral columns can be sensitive to their history.[4] If the column has been used with strongly interacting modifiers in the past, it can affect the performance of your current separation.
-
Solution: Dedicate a specific chiral column to a particular type of analysis if possible. If not, ensure a thorough column wash and re-equilibration between different methods.
-
-
Temperature: Temperature affects the thermodynamics and kinetics of the chiral recognition process.
-
Solution: Experiment with running the column at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution but can increase backpressure and analysis time.
-
-
Flow Rate: A lower flow rate increases the time the analyte spends interacting with the CSP, which can improve resolution.
-
Solution: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 3-Cyclohexyl-D-alanine synthesized by hydrogenation of D-Phenylalanine?
A1: When synthesizing 3-Cyclohexyl-D-alanine via the hydrogenation of D-Phenylalanine, you should be mindful of the following potential impurities:
-
Unreacted D-Phenylalanine: Incomplete hydrogenation will leave starting material in your product.
-
Partially Hydrogenated Intermediates: Depending on the catalyst and reaction conditions, you might have intermediates where the aromatic ring is not fully saturated.
-
Catalyst Residues: Trace amounts of the hydrogenation catalyst (e.g., rhodium, palladium, platinum) may be present.[1]
-
Solvent Residues: Residual solvents from the reaction and workup are also common.
Q2: Can I use ion-exchange chromatography to purify 3-Cyclohexyl-D-alanine?
A2: Yes, ion-exchange chromatography is a powerful technique for purifying amino acids.[5][6] For 3-Cyclohexyl-D-alanine, which is a zwitterionic molecule, you can use either cation-exchange or anion-exchange chromatography. The choice depends on the pH of your mobile phase. At a pH below its isoelectric point (pI), the amino acid will be positively charged and bind to a cation-exchange resin. At a pH above its pI, it will be negatively charged and bind to an anion-exchange resin. The non-polar cyclohexyl group may lead to some hydrophobic interactions with the resin backbone, which could affect elution profiles.[7]
Q3: My purified 3-Cyclohexyl-D-alanine appears as a hydrate. Is this normal, and how do I handle it?
A3: Yes, it is quite common for 3-Cyclohexyl-D-alanine to be isolated as a hydrate.[8] This means that water molecules are incorporated into the crystal structure. For most applications, the presence of water of hydration is not an issue as long as it is accounted for when calculating molar equivalents for subsequent reactions. If you require the anhydrous form, you may need to dry the material under vacuum at an elevated temperature, but be cautious to avoid thermal degradation.
Experimental Protocols
Protocol 1: Recrystallization of N-Acetyl-3-Cyclohexyl-DL-alanine
This protocol outlines a typical procedure for the purification of the N-acetylated intermediate.
-
Dissolution: In a flask equipped with a reflux condenser, add your crude N-Acetyl-3-Cyclohexyl-DL-alanine. Add a minimal amount of hot ethanol or isopropanol to dissolve the solid.
-
Saturation: While heating, slowly add hot deionized water to the solution until it becomes faintly cloudy. This indicates that the solution is saturated.
-
Clarification: Add a small amount of the hot alcohol dropwise until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold aqueous alcohol (the same ratio as your crystallization solvent).
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Chiral HPLC Analysis and Separation of D/L-3-Cyclohexyl-alanine
This protocol provides a starting point for developing a chiral HPLC method. Optimization will likely be required for your specific system.
-
Column: Chiralpak® IA or a similar polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid. The optimal ratio of hexane to isopropanol will need to be determined empirically.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 210 nm.
Procedure:
-
Sample Preparation: Dissolve a small amount of your 3-Cyclohexyl-alanine mixture in the mobile phase.
-
Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the sample onto the column.
-
Analysis: Monitor the chromatogram for the separation of the two enantiomers. The D- and L-enantiomers should elute as two distinct peaks.
-
Optimization: If resolution is poor, adjust the mobile phase composition (e.g., decrease the percentage of isopropanol), lower the flow rate, or change the temperature as described in the troubleshooting section.
Visualizations
Purification Workflow for 3-Cyclohexyl-D-alanine
Caption: A typical purification workflow for 3-Cyclohexyl-D-alanine.
Troubleshooting Logic for Chiral HPLC Separation
Caption: Decision tree for troubleshooting poor chiral HPLC separation.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. 193.16.218.141 [193.16.218.141]
- 6. pickeringlabs.com [pickeringlabs.com]
- 7. molnar-institute.com [molnar-institute.com]
- 8. calpaclab.com [calpaclab.com]
Removing water content from 3-Cyclohexyl-D-alanine hydrate for sensitive reactions
An essential prerequisite for the successful synthesis of complex peptides and other sensitive pharmaceutical compounds is the rigorous control of reaction conditions. Water, even in trace amounts, can act as an unwanted nucleophile, hydrolyze expensive reagents, and shift reaction equilibria, leading to diminished yields and the formation of impurities. 3-Cyclohexyl-D-alanine, a critical non-proteinogenic amino acid used in drug development, is typically supplied as a stable hydrate.[1] While this hydrate form enhances shelf-life, the presence of crystalline water necessitates a validated dehydration protocol before its use in moisture-sensitive applications, such as solid-phase peptide synthesis (SPPS).
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) for the effective removal of water from 3-Cyclohexyl-D-alanine hydrate. As Senior Application Scientists, we present not just the "how" but the "why," grounding our protocols in established chemical principles to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What exactly is 3-Cyclohexyl-D-alanine hydrate and why is water present?
3-Cyclohexyl-D-alanine hydrate is the crystalline solid form of the amino acid that incorporates one or more water molecules into its crystal lattice structure.[1] This is a common phenomenon for many polar organic molecules, including amino acids. The hydrate form is often more thermodynamically stable and easier to handle and store under ambient conditions compared to its anhydrous (water-free) counterpart. The water content can typically range from 3.0% to 6.0%.[2]
Q2: Why is removing this water crucial for my sensitive reaction?
The necessity of dehydration hinges on the chemistry of your intended reaction. For many applications, particularly in peptide synthesis, water is a detrimental reactant. Its presence can lead to:
-
Hydrolysis of Activated Species: In peptide coupling reactions, carboxylic acids are activated using reagents (e.g., carbodiimides). Water can rapidly hydrolyze these activated intermediates, quenching the reaction and reducing the yield of the desired peptide.
-
Reagent Decomposition: Many reagents used in organic synthesis are highly sensitive to moisture and will be irreversibly decomposed by water.
-
Side Reactions: The formation of peptide bonds is a condensation reaction that liberates a water molecule. According to Le Châtelier's principle, the presence of excess water in the reaction medium can unfavorably shift the equilibrium away from product formation.[3][4]
Q3: How can I determine the initial water content of my 3-Cyclohexyl-D-alanine hydrate?
Accurate determination of the initial water content is a critical first step. The most reliable and widely accepted method in the pharmaceutical industry is Karl Fischer (KF) Titration .[5][6][7] This technique is highly specific to water and can provide precise quantification, even at parts-per-million (ppm) levels.[] A simpler, though less specific, method is Loss on Drying (LOD) , where the material is weighed, heated in an oven, and re-weighed.[9] However, LOD measures the loss of any volatile components, not just water.
Q4: Which dehydration method is most suitable for my needs?
The choice of method depends on the scale of your reaction, the required level of dryness, and the available equipment. The following diagram outlines a decision-making workflow.
Caption: Decision workflow for selecting the appropriate dehydration method.
Q5: How do I confirm that the dehydration was successful?
Post-dehydration analysis is non-negotiable. The most effective way to confirm the removal of water is to perform a Karl Fischer titration on a small sample of the dried material. The target water content should be defined by your experimental tolerance, but for highly sensitive reactions, a value below 100 ppm is often desired.
Troubleshooting Guide
Problem: My Karl Fischer results are inconsistent or show high water content after drying in a vacuum oven.
-
Causality & Solution: This issue often points to one of three root causes:
-
Insufficient Drying Time/Vacuum: The water of hydration is bound within the crystal lattice and requires sufficient energy and time to be liberated. Solution: Increase the drying time (e.g., 18-24 hours) and ensure your vacuum system is pulling a sufficiently low pressure (<1 mmHg).
-
Temperature Too Low: While caution is needed, some thermal energy is required to overcome the activation energy for water to leave the crystal lattice. Given that 3-Cyclohexyl-D-alanine has a high melting point (around 220°C), gentle heating is generally safe.[10] Solution: Try drying at a moderately elevated temperature (e.g., 40-50°C) under high vacuum.
-
Re-adsorption of Atmospheric Moisture: Anhydrous materials can be highly hygroscopic. If the sample is exposed to ambient air after drying, even for a short period, it will rapidly re-adsorb moisture. Solution: Ensure the dried material is handled exclusively under an inert atmosphere (e.g., in a glovebox) or that the container is sealed immediately upon removal from the oven and cooled in a desiccator before opening.
-
Problem: The appearance of my compound changed after dehydration. Is it degraded?
-
Causality & Solution: A change from a crystalline to a fine powder appearance is often expected, as the removal of lattice water can disrupt the original crystal structure. However, a change in color (e.g., yellowing or browning) could indicate thermal degradation. Solution: First, confirm the identity and purity of the dried material using analytical techniques like NMR or HPLC. If degradation is confirmed, reduce the temperature used during dehydration or switch to a non-thermal method, such as azeotropic distillation or drying over a desiccant at room temperature.
Problem: I'm using a desiccant like P₄O₁₀, but the process is taking too long.
-
Causality & Solution: Phosphorus pentoxide (P₄O₁₀) is an extremely effective desiccant, but its performance can be limited by surface area and passivation.[11] As P₄O₁₀ absorbs water, it can form a viscous layer of phosphoric acid on its surface, which acts as a barrier to further moisture absorption.[11] Solution:
-
Increase Surface Area: Gently grind the 3-Cyclohexyl-D-alanine hydrate to a fine powder before placing it in the desiccator to maximize the surface area exposed to the desiccant.
-
Use a High-Quality Desiccant: Ensure the P₄O₁₀ is fresh and has not been previously exposed to air.
-
Apply a Vacuum: Using a vacuum desiccator will significantly accelerate the transfer of water molecules from the sample to the desiccant.
-
Experimental Protocols & Data
The following protocols provide detailed, step-by-step methodologies for the primary dehydration techniques.
Method 1: Azeotropic Distillation with Toluene
This method is highly effective for removing water from hydrates by forming a low-boiling azeotrope.[12][13]
-
Principle: Toluene and water form a heterogeneous azeotrope that boils at ~84°C (lower than the boiling point of either component). By continuously removing this azeotrope, water is effectively distilled out of the system.
-
Protocol:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Add the 3-Cyclohexyl-D-alanine hydrate to the flask.
-
Add sufficient toluene to fully suspend the solid (approx. 10-20 mL per gram of amino acid).
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
As the condensate cools in the trap, it will separate into two phases: a lower aqueous layer and an upper toluene layer.
-
Continue the reflux, allowing the overflowing toluene from the trap to return to the flask, until no more water collects in the trap.
-
Cool the flask, and remove the anhydrous 3-Cyclohexyl-D-alanine by filtration under an inert atmosphere. Wash with a dry, non-polar solvent (e.g., hexane) and dry under high vacuum.
-
Method 2: High Vacuum Drying Over Phosphorus Pentoxide (P₄O₁₀)
This is a powerful, non-thermal method suitable for heat-sensitive compounds.
-
Principle: P₄O₁₀ is a potent dehydrating agent that reacts exothermically with water to form non-volatile phosphoric acid.[11][14]
-
Protocol:
-
Place a generous amount of P₄O₁₀ powder at the bottom of a vacuum desiccator. Caution: P₄O₁₀ reacts violently with water; handle with extreme care in a dry environment.[15]
-
Spread the 3-Cyclohexyl-D-alanine hydrate in a thin layer in a shallow dish (e.g., a watch glass) and place it on the desiccator plate.
-
Carefully seal the desiccator and slowly apply a high vacuum.
-
Allow the sample to dry for 24-48 hours.
-
Vent the desiccator with a dry, inert gas (e.g., nitrogen or argon) before opening to prevent re-adsorption of atmospheric moisture.
-
Method Comparison
| Method | Principle | Temperature | Time Required | Efficacy | Potential Issues |
| Azeotropic Distillation | Physical Separation (Azeotrope) | ~111°C (Toluene Reflux) | 4-8 hours | Excellent (<50 ppm) | Requires specialized glassware; potential for thermal degradation if compound is unstable at reflux temperature. |
| High Vacuum Oven | Physical Separation (Evaporation) | 40-60°C | 12-24 hours | Good (50-200 ppm) | Risk of thermal degradation if temperature is too high; potential for incomplete drying if vacuum is insufficient. |
| Drying over P₄O₁₀ | Chemical Reaction | Room Temp. | 24-48 hours | Excellent (<50 ppm) | P₄O₁₀ is hazardous; passivation can slow the process; requires handling under inert atmosphere.[11][15] |
Workflow Visualization
The following diagram illustrates the general experimental workflow for preparing and verifying anhydrous 3-Cyclohexyl-D-alanine.
Caption: General workflow for dehydration and verification of 3-Cyclohexyl-D-alanine.
References
-
3-cyclohexyl-D-alanine hydrate - Introduction. ChemBK. [Link]
-
Water Content Determination by Karl Fischer. Pharmaguideline. [Link]
-
How To: Remove Residual Water. Department of Chemistry : University of Rochester. [Link]
-
Hydration-dehydration interactions between glycine and anhydrous salts: Implications for a chemical evolution of life | Request PDF. ResearchGate. [Link]
-
What Is Karl Fischer Titration?. Mettler Toledo. [Link]
-
Drying ethers over P2O5. Sciencemadness Discussion Board. [Link]
-
DETERMINATION OF WATER CONTENT IN PHARMACEUTICAL SUBSTANCES. Journal of Hygienic Engineering and Design. [Link]
-
Karl Fischer water content titration. Scharlab. [Link]
- Azeotropic dehydration of aqueous chloral mixtures.
-
Impact of drying on techno-functional and nutritional properties of food proteins and carbohydrates - A comprehensive review. Taylor & Francis Online. [Link]
-
Phosphorus pentoxide. Wikipedia. [Link]
-
Water-Mediated Peptide Bond Formation in the Gas Phase: A Model Prebiotic Reaction. Furman University Scholar Exchange. [Link]
-
A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]
- Dehydrated amino acid food additives, their preparation and use in foodstuffs.
-
Azeotropic distillation. Wikipedia. [Link]
-
Phosphorus pentoxide (P2O5). Clariant. [Link]
-
Water Determination (Karl Fischer Method). The Japanese Pharmacopoeia. [Link]
-
What Is The Role Of Water In The Peptide World Hypothesis?. Physics Frontier - YouTube. [Link]
-
The Importance of Moisture Content Determination in Pharmaceuticals. Adam Equipment. [Link]
-
Dehydration process using azeotropic distillation. European Patent Office. [Link]
-
Expert Insights: Using Phosphorus Pentoxide (P2O5) as a Dehydrating Agent. MillENNIUM. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 3-Cyclohexyl-D-alanine | 213178-94-0 | TCI EUROPE N.V. [tcichemicals.com]
- 3. scholarexchange.furman.edu [scholarexchange.furman.edu]
- 4. youtube.com [youtube.com]
- 5. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 6. mt.com [mt.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. The Importance of Moisture Content Determination in Pharmaceuticals [adamequipment.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Phosphorus pentoxide - Wikipedia [en.wikipedia.org]
- 12. How To [chem.rochester.edu]
- 13. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 14. clariant.com [clariant.com]
- 15. nbinno.com [nbinno.com]
Technical Support Center: D-Cyclohexylalanine (D-Cha) Deprotection & Synthesis
Current Status: Operational Subject: Minimizing Side Reactions During Deprotection of D-Cyclohexylalanine (D-Cha) Audience: Senior Chemists, Process Development Scientists
Executive Summary
D-Cyclohexylalanine (D-Cha) is a non-canonical, lipophilic amino acid often employed to enhance metabolic stability and membrane permeability in peptide therapeutics. While the cyclohexyl side chain is chemically inert (saturated), it introduces significant steric bulk and hydrophobicity .
In the context of deprotection, "side reactions" rarely involve chemical modification of the cyclohexyl ring itself. Instead, they manifest as kinetic failures and conformational collapses driven by the residue's physical properties.
This guide addresses the three critical failure modes associated with D-Cha deprotection:
-
Incomplete Fmoc Removal (leading to deletion sequences).
-
Diketopiperazine (DKP) Formation (leading to yield loss at the dipeptide stage).[1]
-
Hydrophobic Aggregation (preventing global deprotection of adjacent residues).
Module 1: N-Terminal Fmoc Deprotection
The Problem: Steric Shielding & Slow Kinetics
User Question: I am observing significant "des-Cha" deletion sequences (M-167) in my crude LC-MS after coupling the subsequent amino acid. My Kaiser test was negative (no free amine) after deprotection. What is happening?
Technical Insight: The bulky cyclohexyl group of D-Cha, combined with the bulky fluorenyl group of Fmoc, creates a "steric gear" effect. Standard piperidine deprotection can be sluggish. A "negative" Kaiser test here is often a false negative due to the hydrophobic collapse of the resin-bound peptide, which prevents the ninhydrin reagent from penetrating the bead, even if the Fmoc group is still present or partially removed.
Troubleshooting Protocol:
| Parameter | Standard Condition | Optimized for D-Cha | Rationale |
| Reagent | 20% Piperidine in DMF | 2% DBU + 2% Piperidine in DMF | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger, non-nucleophilic base that drives deprotection despite steric crowding. |
| Solvent | DMF | NMP or DMF/DCM (1:1) | NMP swells hydrophobic resin regions better than DMF, exposing the N-terminus. |
| Temperature | Ambient | 40°C - 50°C | Thermal energy overcomes the rotational barrier of the cyclohexyl ring. |
| Monitoring | Kaiser Test | Chloranil Test or micro-cleavage | Chloranil is more sensitive for secondary amines and sterically hindered primary amines. |
Step-by-Step Workflow:
-
Swelling: Pre-swell resin in DCM for 20 mins (crucial for hydrophobic D-Cha).
-
Deprotection: Treat with 2% DBU / 2% Piperidine in DMF for 5 mins (Flow wash), then 10 mins (Batch).
-
Wash: Extensive washing with DCM (not just DMF) to keep the chain expanded.
Module 2: Preventing Diketopiperazine (DKP) Formation
The Problem: Premature Cleavage
User Question: I am synthesizing a C-terminal acid peptide. After deprotecting the second residue (D-Cha), I lose >50% of my mass from the resin. The cleaved product corresponds to a cyclic dipeptide.[1][2]
Technical Insight: This is the "Achilles' Heel" of D-Cha. When D-Cha is the second residue (especially if the first is Proline or another D-amino acid), the removal of the Fmoc group liberates a free amine. This amine can curl back and attack the C-terminal ester linkage, cleaving the dipeptide from the resin as a Diketopiperazine (DKP). The bulky cyclohexyl group can actually favor the cis-amide conformer required for this cyclization.
Visualization: DKP Formation Mechanism
Caption: Kinetic pathway of DKP formation triggered by N-terminal deprotection of D-Cha.
Prevention Strategy:
-
Use "Bulky" Resins: Switch to 2-Chlorotrityl Chloride (CTC) Resin . The massive trityl group provides steric protection against the back-biting attack.
-
Shorten Deprotection Time: Use a very short deprotection cycle (e.g., 2 x 3 min) and immediately wash and couple the third amino acid.
-
In Situ Neutralization (Boc Chemistry): If using Boc chemistry, avoid a separate neutralization step. Add the third amino acid with the base (DIEA) to capture the amine immediately.
Module 3: Global Deprotection & Scavenging
The Problem: Hydrophobic Encapsulation
User Question: My peptide contains Trp(Boc) and D-Cha. After TFA cleavage, I see tert-butyl adducts (+56 Da) remaining on the Tryptophan. I used standard scavengers.
Technical Insight: D-Cha does not react with TFA, but it creates hydrophobic domains within the peptide. During global deprotection, these domains can aggregate, excluding the TFA/Scavenger cocktail. This "encapsulation" prevents the removal of protecting groups from neighboring residues (like Trp or Arg) and traps reactive carbocations locally, leading to alkylation.
The "Solubilizing" Cocktail Protocol: Standard cleavage cocktails (95% TFA) are too polar for D-Cha rich peptides. You must increase the organic character of the cleavage solution.
Recommended Cocktail (Reagent K Modified):
-
TFA: 82.5%
-
Phenol: 5% (Plasticizer/Solvent)
-
Thioanisole: 5% (Scavenger)
-
Water: 2.5%
-
EDT (Ethanedithiol): 2.5% (Crucial for Trp)
-
DCM (Dichloromethane): Add 10-20% by volume relative to TFA.
Note: The addition of DCM breaks up the hydrophobic D-Cha aggregates, allowing the TFA and scavengers to penetrate and fully deprotect the sensitive residues.
FAQ: Rapid Fire Troubleshooting
Q: Can I use microwave heating for D-Cha deprotection? A: Yes, but proceed with caution. Limit temperature to 50°C . Higher temperatures (75°C+) combined with DBU can cause racemization of the D-Cha alpha-carbon, converting valuable D-Cha into L-Cha impurities.
Q: I see a +14 Da impurity after coupling onto D-Cha. Is this methylation? A: Unlikely. This is often Aspartimide formation if an Aspartic Acid is adjacent. However, if using DMF as a solvent with prolonged heating, it could be formylation (rare). It is more likely a misinterpretation of a truncated sequence or protecting group adduct.
Q: Why is my D-Cha peptide precipitating in the ether after cleavage? A: D-Cha peptides are extremely lipophilic. They often do not precipitate well in cold diethyl ether (they act like grease).
-
Fix: Use MTBE (Methyl tert-butyl ether) / Hexane (1:1) at -20°C to force precipitation, or simply evaporate the TFA and lyophilize directly from t-BuOH/Water.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455–2504.
-
Giraud, M., et al. (1999). "Diketopiperazine formation: a specific side reaction during the synthesis of C-terminal prolyl peptides." Journal of Peptide Science, 5(3), 157-163.
-
Tickler, A. K., et al. (2001). "Improved preparation of amyloid-beta peptides using DBU as an Fmoc deprotection reagent." Journal of Peptide Science, 7(9), 488-494.
-
Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2(12), 3247–3256.
Sources
Validation & Comparative
Comparative Proteolytic Resistance: D-Cha vs. L-Cha Peptides
A Technical Guide for Drug Development & Application Scientists
Executive Summary
In peptide therapeutics, the substitution of L-Cyclohexylalanine (L-Cha) with its D-enantiomer (D-Cha) represents a critical strategy for extending in vivo half-life. While L-Cha provides high lipophilicity and receptor affinity similar to Phenylalanine (Phe), it remains susceptible to chymotrypsin-like serine proteases. D-Cha confers near-absolute resistance to these endogenous proteases , often extending serum half-life (
Mechanistic Foundation: The Stereochemical Gatekeeper
To understand the stability difference, one must analyze the interaction between the peptide substrate and the protease active site (specifically Chymotrypsin, the primary degrader of large hydrophobic residues).
1.1 The L-Cha Vulnerability
L-Cyclohexylalanine is a non-natural amino acid but structurally mimics L-Phenylalanine (Phe) and L-Leucine (Leu).
-
Recognition: Chymotrypsin’s S1 specificity pocket is a deep, hydrophobic cleft designed to accommodate aromatic (Phe, Tyr, Trp) and bulky aliphatic side chains. The cyclohexyl ring of L-Cha fits perfectly into this pocket.
-
Catalysis: Once bound, the L-configuration positions the carbonyl carbon of the peptide bond at the precise angle for nucleophilic attack by the Serine-195 hydroxyl group of the catalytic triad (Ser-195, His-57, Asp-102).
1.2 The D-Cha Resistance
Substituting D-Cha inverts the tetrahedral center at the
-
Steric Clash: While the hydrophobic side chain could theoretically enter the S1 pocket, the rigid backbone geometry of the D-isomer forces the scissile bond away from the catalytic Serine-195.
-
Nullified Hydrolysis: The "lock and key" mechanism fails. The protease cannot form the tetrahedral intermediate required for cleavage, rendering the peptide inert to hydrolysis at that specific site.
Figure 1: Mechanistic divergence of protease interaction. L-Cha permits correct alignment for catalysis, while D-Cha induces a steric mismatch that prevents hydrolysis.
Comparative Performance Data
The following data synthesizes findings from stability studies of antimicrobial peptides (AMPs) and GPCR ligands where Cha is used to optimize hydrophobic interactions.
| Parameter | L-Cha Peptide | D-Cha Peptide | Fold Improvement |
| Protease Susceptibility | High (Chymotrypsin, Elastase) | Negligible | >100x |
| Serum Half-life ( | 20 – 60 minutes | > 24 hours | ~30x |
| Lipophilicity (LogP) | High (Identical) | High (Identical) | N/A |
| Main Degradation Path | Enzymatic Hydrolysis | Renal Clearance (Slow) | N/A |
Key Insight: In studies involving antimicrobial peptides (e.g., analogues of Polybia-CP or LL-37), replacing L-hydrophobic residues with D-isomers typically shifts the degradation profile from "rapid loss" to "stable," often retaining biological activity if the receptor interaction is not strictly stereospecific (e.g., membrane disruption mechanisms).
Experimental Protocol: Serum Stability Assay
Standardized workflow for validating D-Cha resistance.
Objective: Quantify the half-life (
Phase 1: Incubation
-
Preparation: Prepare 1 mM stock solutions of L-Cha and D-Cha peptides in DMSO.
-
Matrix: Thaw pooled human serum (Sigma-Aldrich or similar) to 37°C.
-
Initiation: Dilute peptide stock into serum to a final concentration of 10 µM (1% DMSO final).
-
Time Points: Incubate at 37°C with gentle shaking. Aliquot 100 µL samples at
min and hours.
Phase 2: Quenching & Extraction (Critical Step)
Note: Traditional TCA precipitation can cause peptide loss. The "Formic Acid/Ethanol" method is superior for hydrophobic Cha-peptides.
-
Quench: Immediately transfer 100 µL aliquot into 300 µL of ice-cold Ethanol containing 1% Formic Acid .
-
Precipitate: Vortex for 30s and incubate at -20°C for 20 minutes to precipitate serum proteins.
-
Clarify: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Recover: Transfer supernatant to LC-MS vials.
Phase 3: LC-MS/MS Analysis
-
Column: C18 Reverse Phase (e.g., Agilent AdvanceBio Peptide, 2.1 x 50 mm).
-
Mobile Phase: (A) 0.1% Formic Acid in
; (B) 0.1% Formic Acid in ACN. -
Gradient: 5% B to 95% B over 10 minutes (Cha peptides are hydrophobic; ensure high %B elutes them).
-
Detection: MRM (Multiple Reaction Monitoring) mode for specific parent ion
fragment transitions.
Figure 2: Optimized Serum Stability Workflow. The ethanol/formic acid quench is critical for recovering hydrophobic Cha-containing peptides.
References
-
Proteolytic Stability of D-Amino Acid Peptides
- Source: ResearchG
- Key Finding: D-peptides exhibit greater proteolytic stability because endogenous proteases are stereospecific for L-configur
-
URL:
-
Chymotrypsin Specificity & Mechanism
- Source: Expasy / LibreTexts
- Key Finding: Chymotrypsin preferentially cleaves at the C-terminal of aromatic and large hydrophobic residues (Phe, Leu, Tyr).
-
URL:
-
Serum Stability Assay Optimiz
- Source: ACS Pharmacology & Transl
- Key Finding: Precipitation with Ethanol/ACN is superior to TCA for hydrophobic peptide recovery in serum assays.
-
URL:
-
D-Amino Acid Substitution in Antimicrobial Peptides
- Source: NIH / PubMed
- Key Finding: Substitution of L-residues with D-isomers (including hydrophobic residues) can increase stability >30-fold.
-
URL:
Retrosynthesis Analysis
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